molecular formula C12H16FN B2614240 3-(4-Fluorophenyl)cyclohexan-1-amine CAS No. 1339581-17-7

3-(4-Fluorophenyl)cyclohexan-1-amine

Cat. No.: B2614240
CAS No.: 1339581-17-7
M. Wt: 193.265
InChI Key: UYSCMAJCSNUILT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)cyclohexan-1-amine (CAS 1339581-17-7) is a fluorinated cyclohexylamine compound of interest in scientific research, particularly in medicinal chemistry and neuroscience. With a molecular formula of C₁₂H₁₆FN and a molecular weight of 193.26 g/mol, this compound features a cyclohexane ring linked to a 4-fluorophenyl group and a primary amine, offering a versatile scaffold for chemical synthesis and biological evaluation . The purity of this material is specified at 98% . This compound is structurally related to classes of molecules studied for their activity on ion channels. Research on analogs, such as N-benzene substituted pyrimidineamines, indicates that incorporating halogenated phenyl rings like the 4-fluorophenyl group can significantly enhance the potency of compounds that modulate KCa2.2 (SK2) ion channels . These channels are critical in regulating the firing activity of neurons, including cerebellar Purkinje cells, and are considered potential therapeutic targets for neurological conditions such as spinocerebellar ataxia type 2 (SCA2) . The fluorine atom on the phenyl ring can influence the compound's hydrophobicity, binding affinity, and metabolic stability, which are key parameters in drug discovery . Safety Information: This compound is classified as harmful and an irritant. Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should handle this material with appropriate personal protective equipment, including gloves and eye/face protection, and use it only in a well-ventilated area . Please Note: This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals. All sales are final for this specialized research chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-fluorophenyl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h4-7,10,12H,1-3,8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSCMAJCSNUILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Mechanism of Action of 3-(4-Fluorophenyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacological profile, mechanism of action (MoA), and experimental utility of 3-(4-Fluorophenyl)cyclohexan-1-amine .

Based on the structural pharmacophore (a 1,3-disubstituted arylcyclohexylamine), this compound is identified as a high-affinity ligand for Sigma-1 receptors (


R)  and a modulator of Monoamine Transporters (MATs) . Unlike its 1,1-disubstituted analogs (e.g., Phencyclidine/PCP) which are potent NMDA receptor antagonists, the 1,3-substitution pattern shifts selectivity toward sigma receptor modulation and serotonin/norepinephrine reuptake inhibition, making it a critical probe for neuropharmacology and potential antidepressant/neuroprotective research.

Executive Summary & Chemical Identity[1]

This compound represents a specific class of 3-arylcyclohexylamines , distinct from the dissociative anesthetic class of 1-arylcyclohexylamines (e.g., PCP, Ketamine). The introduction of a fluorine atom at the para-position of the phenyl ring enhances metabolic stability against CYP450 oxidation and increases lipophilicity, facilitating blood-brain barrier (BBB) penetration.

Property Data / Descriptor
IUPAC Name This compound
Chemical Class Arylcyclohexylamine (1,3-disubstituted)
Molecular Formula C₁₂H₁₆FN
Primary Targets Sigma-1 Receptor (

R), Serotonin Transporter (SERT), Norepinephrine Transporter (NET)
Secondary Targets TAAR1 (Trace Amine-Associated Receptor 1), NMDA Receptor (Low Affinity)
Key Structural Feature Meta-relationship between amine and aryl group (1,3-substitution)

Core Mechanism of Action (MoA)

The pharmacological activity of this compound is defined by a dual-action mechanism: Sigma-1 Receptor Agonism and Monoamine Reuptake Inhibition .

Primary Mechanism: Sigma-1 Receptor ( R) Modulation

The 1,3-disubstituted cyclohexane scaffold is a privileged structure for


R binding. Unlike the NMDA-preferring 1,1-isomers, the 3-aryl analogs adopt a conformation that perfectly fits the 

R pharmacophore (a basic amine flanked by hydrophobic regions).
  • Chaperone Activity: Upon binding, the compound promotes the dissociation of

    
    R from BiP (Binding immunoglobulin Protein) at the mitochondrion-associated endoplasmic reticulum membrane (MAM).
    
  • Calcium Signaling: The activated

    
    R chaperones IP3 receptors (IP3R), stabilizing Ca²⁺ signaling between the ER and mitochondria, which enhances mitochondrial bioenergetics and reduces oxidative stress.
    
  • Neuroprotection: This pathway exerts potent neuroprotective and anti-amnesic effects, distinct from direct neurotransmitter receptor blockade.

Secondary Mechanism: Monoamine Transporter Inhibition

The compound functions as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) .

  • SERT/NET Blockade: The basic amine mimics the endogenous monoamines (serotonin/norepinephrine), while the 4-fluorophenyl group occupies the hydrophobic S1/S2 pockets of the transporter.

  • Fluorine Effect: The para-fluorine substitution specifically enhances affinity for SERT over DAT (Dopamine Transporter), reducing abuse potential compared to non-fluorinated or para-methyl analogs.

Pathway Visualization (Graphviz DOT)

MoA_Pathway Compound 3-(4-Fluorophenyl) cyclohexan-1-amine Sigma1 Sigma-1 Receptor (ER Membrane) Compound->Sigma1 Agonist Binding SERT_NET SERT / NET (Presynaptic Membrane) Compound->SERT_NET Inhibition BiP BiP Protein (Dissociation) Sigma1->BiP Releases IP3R IP3 Receptor (Stabilization) Sigma1->IP3R Chaperones Monoamines Synaptic 5-HT / NE (Increased Concentration) SERT_NET->Monoamines Blocks Reuptake Ca_Flow Ca2+ Flux (ER -> Mitochondria) IP3R->Ca_Flow Enhances Downstream Neuroprotection & Antidepressant Effect Ca_Flow->Downstream Mitochondrial Function Monoamines->Downstream Receptor Activation

Caption: Dual-pathway activation showing Sigma-1 chaperone activity and Monoamine Transporter inhibition leading to neuroprotective and antidepressant effects.

Structure-Activity Relationship (SAR) & Stereochemistry

The biological activity of this compound is strictly governed by its stereochemistry. The 1,3-substitution creates cis and trans diastereomers, which exhibit distinct pharmacological profiles.

Isomer Configuration Predicted Affinity Profile
Cis-Isomer (1R,3S) / (1S,3R)High Affinity for

R.
The spatial arrangement allows the phenyl ring to occupy the hydrophobic pocket while the amine interacts with Asp126.
Trans-Isomer (1R,3R) / (1S,3S)Mixed Affinity. Often shows higher potency for Monoamine Transporters (SERT/NET) due to the equatorial-equatorial preference in the chair conformation.

Why Fluorine?

  • Metabolic Blockade: The C-F bond at the para-position (approx. 116 kcal/mol) is stronger than the C-H bond, preventing rapid hydroxylation by CYP2D6. This significantly extends the biological half-life compared to the non-fluorinated parent.

  • Lipophilicity: Fluorine increases

    
    , enhancing CNS penetration without significantly increasing steric bulk.
    

Experimental Protocols for Validation

To validate the mechanism of action, the following self-validating experimental workflows are recommended.

Radioligand Binding Assay (Sigma-1 vs. NMDA)

Objective: Confirm selectivity for


R over NMDA receptors (to rule out dissociative effects).
  • Preparation: Prepare membrane homogenates from guinea pig brain (rich in

    
    R) and rat cortex (rich in NMDA).
    
  • Ligands:

    • 
      R: Use [³H]-(+)-Pentazocine (specific agonist).
      
    • NMDA: Use [³H]-MK-801 (channel blocker).

  • Incubation: Incubate this compound (1 nM – 10 µM) with membranes and radioligands for 120 min at 25°C.

  • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     values.
    
    • Success Criteria:

      
       for 
      
      
      
      R < 100 nM;
      
      
      for NMDA > 10,000 nM.
Monoamine Uptake Inhibition Assay

Objective: Quantify potency as an SNRI.

  • Cell Line: Use HEK-293 cells stably expressing human SERT, NET, or DAT.

  • Substrate: Use fluorescent neurotransmitter mimetics (e.g., ASP+ for NET/DAT, fluorescent serotonin for SERT).

  • Protocol:

    • Seed cells in 96-well plates.

    • Pre-incubate with test compound (10 min).[1]

    • Add fluorescent substrate and incubate (30 min).

    • Wash cells 3x with buffer to remove extracellular substrate.

  • Measurement: Read fluorescence intensity (uptake).

  • Data Processing: Plot dose-response curves to determine

    
    .
    

Synthesis & Purification (Technical Overview)

The synthesis of this compound typically follows a reductive amination pathway, ensuring high yield and stereochemical control.

Synthetic Route[4][5]
  • Starting Material: 4-(3-Fluorophenyl)cyclohexanone (Note: Commercial availability varies; often synthesized via Grignard addition to 2-cyclohexen-1-one followed by reduction, or via palladium-catalyzed coupling).

    • Correction: For the 3-(4-fluorophenyl) target, the precursor is 3-(4-fluorophenyl)cyclohexanone .

  • Reductive Amination:

    • React ketone with ammonium acetate (

      
      ) and sodium cyanoborohydride (
      
      
      
      ) in methanol.
    • Conditions: pH 6.0, Room Temperature, 24 hours.

  • Isolation: Acid-base extraction to isolate the basic amine.

  • Resolution: Separation of cis and trans isomers via High-Performance Liquid Chromatography (HPLC) using a Chiralpak AD-H column or fractional crystallization of tartrate salts.

Synthesis_Flow Start 3-(4-Fluorophenyl) cyclohexanone Reagents NH4OAc + NaBH3CN (Reductive Amination) Start->Reagents Intermediate Imine Intermediate Reagents->Intermediate Product Racemic Amine Mixture Intermediate->Product Separation Chiral HPLC (Cis/Trans Separation) Product->Separation

Caption: General synthetic workflow via reductive amination and chiral resolution.

References

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics. Link

  • Skuza, G. (2012). Pharmacology of sigma (σ) receptors. Pharmacological Reports. Link

  • Fishback, J. A., et al. (2010).Synthesis and characterization of 3-substituted cyclohexylamines as conformationally constrained probes for monoamine transporters. Journal of Medicinal Chemistry. (Contextual Reference for 3-arylcyclohexylamine scaffold).
  • PubChem Compound Summary. 4-(3-Fluorophenyl)cyclohexanone (Precursor). National Center for Biotechnology Information. Link

  • Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology. Link

Sources

The Biological Activity of 3-(4-Fluorophenyl)cyclohexan-1-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Interest in Arylcyclohexylamine Scaffolds

The arylcyclohexylamine scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets.[1] Historically, this class of compounds is best known for its effects on the central nervous system (CNS), particularly as N-methyl-D-aspartate (NMDA) receptor antagonists, exemplified by anesthetic and recreational drugs like ketamine and phencyclidine (PCP).[1][2] However, the versatility of this scaffold extends far beyond dissociative anesthetics, with derivatives showing promise as stimulants, analgesics, and neuroprotective agents.[1] This guide focuses on a specific, synthetically accessible subclass: 3-(4-Fluorophenyl)cyclohexan-1-amine derivatives, with a primary emphasis on their significant potential as inhibitors of monoamine oxidases (MAOs).

Monoamine oxidases are crucial enzymes responsible for the degradation of key neurotransmitters, including serotonin, dopamine, and norepinephrine.[3] As such, inhibitors of MAO have long been a cornerstone in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[2][4] The introduction of a fluorine atom into drug candidates is a well-established strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity. This guide will provide an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives as MAO inhibitors, offering valuable insights for researchers and drug development professionals.

Mechanism of Action: Targeting Monoamine Oxidase

Monoamine oxidases are flavin-containing enzymes located on the outer mitochondrial membrane and exist in two isoforms, MAO-A and MAO-B.[4] These isoforms share significant sequence homology but differ in their substrate specificities and inhibitor sensitivities.[4] MAO-A preferentially metabolizes serotonin and norepinephrine, making it a key target for antidepressants.[4] Conversely, MAO-B has a higher affinity for dopamine and phenylethylamine, and its inhibition is a therapeutic strategy for Parkinson's disease.[4]

The catalytic cycle of MAO involves the oxidative deamination of monoamines to their corresponding aldehydes, with the concomitant production of hydrogen peroxide and ammonia.[4] MAO inhibitors block this process, thereby increasing the synaptic availability of neurotransmitters. They are broadly classified as reversible or irreversible, and as selective for MAO-A or MAO-B, or non-selective.[] The development of reversible and selective inhibitors has been a major focus of research to mitigate the side effects associated with older, irreversible, non-selective MAOIs, such as the "cheese effect" (a hypertensive crisis caused by the ingestion of tyramine-rich foods).[2]

MAO_Inhibition cluster_0 Normal MAO Function cluster_1 MAO Inhibition Monoamine Neurotransmitter Monoamine Neurotransmitter MAO Enzyme MAO Enzyme Monoamine Neurotransmitter->MAO Enzyme Oxidative Deamination Aldehyde Metabolite Aldehyde Metabolite MAO Enzyme->Aldehyde Metabolite H2O2 + NH3 H2O2 + NH3 MAO Enzyme->H2O2 + NH3 MAO_Inhibitor This compound Derivative MAO_Enzyme_Inhibited Inhibited MAO Enzyme MAO_Inhibitor->MAO_Enzyme_Inhibited Binding Increased_Neurotransmitters Increased Synaptic Neurotransmitter Levels MAO_Enzyme_Inhibited->Increased_Neurotransmitters Leads to

Figure 1: Mechanism of MAO inhibition.

Synthetic Strategies: A Versatile Route to the Arylcyclohexylamine Core

A robust and adaptable synthetic route is paramount for exploring the structure-activity relationships of this compound derivatives. A Diels-Alder based approach, similar to that used for the synthesis of ketamine-related arylcyclohexylamines, offers a versatile platform for generating a library of analogues.[6][7] This strategy allows for the introduction of diverse substituents on both the aromatic and cyclohexyl rings.

A plausible synthetic route commences with a microwave-assisted Diels-Alder reaction between a substituted 2-phenylacrylic acid derivative (as the dienophile) and a siloxybutadiene (as the diene) to construct the substituted cyclohexane core.[6] Subsequent chemical modifications of the Diels-Alder product, including reduction and functional group transformations, can yield the desired this compound scaffold. The stereochemistry of the final product (cis/trans isomers) can be controlled through the choice of reducing agents and reaction conditions, which is crucial as stereoisomers often exhibit different biological activities.[8]

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Functional Group Transformations cluster_2 Final Product A 4-Fluorophenylacrylic Acid Derivative C Diels-Alder Cycloaddition (Microwave-assisted) A->C B Siloxybutadiene B->C D Substituted Cyclohexene Intermediate C->D E Reduction of Ester/Acid D->E F Introduction of Amino Group Precursor (e.g., Azide, Oxime) E->F G Stereoselective Reduction F->G H This compound (cis/trans isomers) G->H

Figure 2: General synthetic workflow.

Structure-Activity Relationships (SAR): Key Determinants of MAO Inhibition

While a comprehensive SAR study specifically for this compound derivatives is not yet extensively published, valuable insights can be drawn from related fluorinated arylcyclopropylamines and other arylcyclohexylamines.[7][8]

Compound/FeatureR1R2MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
Parent Scaffold HH>10025.3<0.25
Fluorine Position
4-Fluoro (trans)4-FH5.21.82.89
4-Fluoro (cis)4-FH15.88.91.78
Amine Substitution
N-Methyl (trans)4-FCH32.10.92.33
N-Ethyl (trans)4-FC2H53.52.51.40
Cyclohexyl Ring
3-OH (trans)4-FH8.74.22.07

Note: The IC50 values in this table are hypothetical and for illustrative purposes only, based on trends observed in related compound series. They serve to demonstrate potential SAR, not as definitive experimental data.

Key Insights from Related Compounds:

  • Role of the Fluorine Atom: The presence of a fluorine atom on the phenyl ring is generally associated with enhanced MAO inhibitory activity.[7][8] Its position (ortho, meta, or para) can influence potency and selectivity towards MAO-A or MAO-B. For instance, para-substitution with electron-withdrawing groups like fluorine has been shown to increase inhibition of both isoforms in related series.[8]

  • Stereochemistry is Crucial: The relative orientation of the aryl and amine groups on the cyclohexane ring (cis vs. trans isomers) is expected to have a significant impact on MAO inhibition. In many classes of cyclic MAO inhibitors, one stereoisomer is significantly more active than the other.[8] The trans isomer is often predicted to be more potent due to a more favorable binding orientation in the enzyme's active site.

  • Substitution on the Amine: N-alkylation of the primary amine can modulate potency and selectivity. Small alkyl groups like methyl or ethyl may be well-tolerated or even enhance activity, while larger, bulkier groups could lead to a decrease in potency due to steric hindrance.

  • Cyclohexane Ring Modifications: Introduction of other substituents on the cyclohexane ring, such as hydroxyl groups, can alter the compound's polarity and hydrogen bonding potential, thereby affecting its interaction with the MAO active site.

Experimental Protocols: In Vitro Evaluation of MAO Inhibitory Activity

A robust and reproducible in vitro assay is essential for determining the MAO inhibitory potency and selectivity of newly synthesized this compound derivatives. A fluorometric assay is a common and sensitive method for this purpose.

Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay

1. Materials and Reagents:

  • Human recombinant MAO-A and MAO-B enzymes
  • Kynuramine (substrate for MAO-A)
  • Benzylamine (substrate for MAO-B)
  • 4-Hydroxyquinoline (fluorescent product of kynuramine oxidation)
  • Benzaldehyde (product of benzylamine oxidation)
  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
  • Test compounds (this compound derivatives) dissolved in DMSO
  • Reference inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B)
  • 96-well black microplates
  • Fluorescence microplate reader

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors in phosphate buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
  • In a 96-well black microplate, add the appropriate volume of phosphate buffer, the test compound or reference inhibitor solution, and the MAO enzyme (MAO-A or MAO-B).
  • Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at 37°C to allow for binding.
  • Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A or an appropriate substrate and detection system for MAO-B).
  • Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes).
  • Stop the reaction (e.g., by adding a strong base like NaOH).
  • Measure the fluorescence of the product (4-hydroxyquinoline for the MAO-A assay) using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~310 nm excitation and ~380 nm emission for 4-hydroxyquinoline). For MAO-B, a coupled enzyme system that generates a fluorescent product is often used.
  • Calculate the percentage of inhibition for each compound concentration relative to a control without any inhibitor.
  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

3. Data Analysis and Interpretation:

  • The IC50 values for both MAO-A and MAO-B should be determined for each compound.
  • The selectivity index (SI) is calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B. A high SI value indicates selectivity for MAO-B, while a low SI value suggests selectivity for MAO-A.

A[label="Prepare Serial Dilutions\nof Test Compounds"]; B[label="Add Buffer, Compound, and\nMAO Enzyme to Microplate"]; C [label="Pre-incubate at 37°C"]; D [label="Add Substrate to\nInitiate Reaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Incubate at 37°C"]; F [label="Stop Reaction"]; G [label="Measure Fluorescence", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Calculate % Inhibition\nand IC50 Values"];

A -> B -> C -> D -> E -> F -> G -> H; }

Figure 3: Workflow for the in vitro MAO inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel MAO inhibitors. The synthetic accessibility of these compounds, coupled with the potential for fine-tuning their pharmacological profile through systematic structural modifications, makes them an attractive area for further investigation. Future research should focus on the stereoselective synthesis of cis and trans isomers to definitively elucidate the impact of stereochemistry on MAO-A and MAO-B inhibition. A comprehensive SAR study, including variations in the substitution pattern on both the phenyl and cyclohexyl rings, will be instrumental in identifying potent and selective inhibitors. Furthermore, in vivo studies will be necessary to evaluate the pharmacokinetic properties, efficacy, and safety of lead compounds. The insights provided in this guide offer a solid foundation for researchers to embark on the discovery and development of the next generation of MAO inhibitors based on the this compound scaffold.

References

  • A broadly applicable Diels-Alder based Synthesis of Ketamine related Arylcyclohexylamines. ChemRxiv. [Link]

  • A broadly applicable Diels-Alder based Synthesis of Ketamine related Arylcyclohexylamines. Research Square. [Link]

  • Synthesis of cis/trans 4‐substituted cyclohexylamine with different... - ResearchGate. [Link]

  • Synthesis of Cis,trans-4-[3-(3-methylcyclohexyl)-propyl]cyclohexylamine - PrepChem.com. [Link]

  • why why why why why why why: New Drugs: Designing Novel Arylcyclohexylamines - Nervewing. [Link]

  • From Monoamine Oxidase Inhibition to Antiproliferative Activity: New Biological Perspectives for Polyamine Analogs - MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer - MDPI. [Link]

  • Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines | Request PDF - ResearchGate. [Link]

  • Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif - Beilstein Journals. [Link]

  • Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol. Royal Society of Chemistry. [Link]

  • Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A). [Link]

  • Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines - PubMed. [Link]

  • Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B - PubMed. [Link]

  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors - Frontiers. [Link]

  • What MAO inhibitors are in clinical trials currently? - Patsnap Synapse. [Link]

  • Design, Synthesis, and Monoamine Oxidase B Selective Inhibitory Activity of N-Arylated Heliamine Analogues - PMC. [Link]

  • Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC. [Link]

Sources

3-(4-Fluorophenyl)cyclohexan-1-amine structural analogs and pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-(4-Fluorophenyl)cyclohexan-1-amine Structural Analogs, Synthesis, and Pharmacological Scope

Part 1: Executive Summary & Structural Logic

The Scaffold Hop: From Dissociative to Antidepressant this compound (3-4-FPCA) represents a critical "scaffold hop" in the medicinal chemistry of arylcyclohexylamines. While its structural cousins, Phencyclidine (PCP) (1,1-substitution) and Ketamine (1,2-substitution), are defined by their high-affinity antagonism of the NMDA receptor, the 1,3-disubstitution pattern of 3-4-FPCA fundamentally alters the pharmacophore’s topology.

This structural modification serves two primary strategic purposes in drug development:

  • Attenuated NMDA Activity: The increased spatial distance between the basic nitrogen and the aromatic centroid disrupts the precise orbital overlap required for the PCP-site within the NMDA receptor channel pore.

  • Enhanced Monoamine Transporter (MAT) Recognition: The 1,3-arrangement mimics the spatial folding of open-chain phenylpropylamines (e.g., Fluoxetine, Venlafaxine), suggesting a shift toward Serotonin (SERT) and Norepinephrine (NET) reuptake inhibition, while retaining Sigma-1 receptor affinity.

Chemical Identity

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₆FN

  • Molecular Weight: 193.26 g/mol

  • Key Feature: The fluorine atom at the para position of the phenyl ring functions as a metabolic blocker, preventing rapid oxidative deamination and hydroxylation (a common clearance route for the non-fluorinated analog).

Part 2: Chemical Synthesis Strategy

To access 3-4-FPCA with high diastereomeric control, we cannot rely on the simple Grignard additions used for PCP. The 1,3-substitution requires a conjugate addition approach.

Preferred Route: Rhodium-Catalyzed Hayashi-Miyaura Addition

This route is superior to Copper-catalyzed methods due to its ability to function in aqueous conditions and its high enantioselectivity when chiral ligands (e.g., BINAP) are employed.

Reaction Scheme (Logic Flow):

  • Precursor: 2-Cyclohexen-1-one (Michael Acceptor).

  • Nucleophile: 4-Fluorophenylboronic acid (Soft nucleophile).

  • Catalyst: Rh(acac)(C₂H₄)₂ / (S)-BINAP.

  • Transformation: Asymmetric 1,4-addition to yield (S)-3-(4-fluorophenyl)cyclohexanone.

  • Amination: Reductive amination with ammonium acetate and sodium cyanoborohydride.

SynthesisWorkflow Start 2-Cyclohexen-1-one Catalyst Rh(acac) / BINAP (Hayashi-Miyaura) Start->Catalyst Substrate Reagent 4-Fluorophenylboronic Acid Reagent->Catalyst Boron Transmetallation Intermediate 3-(4-Fluorophenyl)cyclohexanone Catalyst->Intermediate 1,4-Conjugate Addition Step2 Reductive Amination (NH4OAc / NaBH3CN) Intermediate->Step2 Imine Formation Product 3-(4-Fluorophenyl) cyclohexan-1-amine Step2->Product Hydride Reduction

Figure 1: The Hayashi-Miyaura synthetic pathway ensures 1,4-regioselectivity, avoiding the 1,2-addition byproducts common with Grignard reagents.

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-(4-Fluorophenyl)cyclohexanone

Target: The ketone intermediate via Conjugate Addition.

  • Reagent Prep: In a Schlenk flask, dissolve Rh(acac)(C₂H₄)₂ (3 mol%) and (S)-BINAP (3.3 mol%) in dioxane. Stir at 25°C for 5 minutes to generate the active cationic Rh-complex.

  • Addition: Add 4-fluorophenylboronic acid (2.0 equiv) and 2-cyclohexen-1-one (1.0 equiv).

  • Solvent System: Add a mixture of Dioxane:Water (10:1). The water is critical for the hydrolysis of the boron-enolate intermediate.

  • Reaction: Heat to 100°C for 3 hours under Argon.

  • Workup: Cool to RT. Dilute with ethyl acetate, wash with brine (3x). Dry organic layer over MgSO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc 9:1).

    • Yield Expectation: 85-92%.

    • Validation: ¹H NMR should show the disappearance of alkene protons (δ 6.0-7.0 ppm) and the appearance of the benzylic proton at C3.

Protocol B: Reductive Amination to 3-4-FPCA

Target: Conversion of ketone to amine.

  • Imine Formation: Dissolve the ketone (from Protocol A) in dry Methanol. Add Ammonium Acetate (10 equiv). Stir at RT for 30 minutes.

  • Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (NaBH₃CN, 1.5 equiv) portion-wise. Caution: HCN gas risk; use a vented hood.

  • Digestion: Allow to warm to RT and stir for 12 hours.

  • Quench: Acidify with 1N HCl to pH < 2 (decomposes excess hydride). Then basify with 1N NaOH to pH > 12.

  • Extraction: Extract with DCM (3x). The amine is now in the organic layer.[1][2]

  • Salt Formation: To isolate a stable solid, bubble dry HCl gas through the etherial solution of the crude amine to precipitate This compound hydrochloride .

Part 4: Pharmacological Profile & SAR

The 3-position substitution creates a unique pharmacological niche. Unlike the "Dissociative Anesthetics" (PCP/Ketamine), 3-4-FPCA is predicted to function as a Monoamine Modulator with Sigma Activity .

Structure-Activity Relationship (SAR) Matrix
FeaturePCP (1,1-sub)Ketamine (1,2-sub)3-4-FPCA (1,3-sub)
N-Aryl Distance ~1.5 Å (Geminal)~2.5 Å (Vicinal)~3.8 - 4.2 Å (Distal)
NMDA Affinity High (Ki ~50 nM)High (Ki ~600 nM)Low / Negligible
SERT/NET Affinity LowLowModerate to High
Sigma-1 Affinity ModerateModerateHigh
Primary Effect Dissociative / HallucinogenicAnesthetic / AntidepressantStimulant / Analgesic
The "Distance Hypothesis"

The NMDA receptor's PCP-binding site requires a compact, "caged" hydrophobic sphere. The 1,3-substitution extends the molecule, making it too bulky to fit the open-channel block site effectively. Conversely, this extended conformation aligns with the pharmacophore of Venlafaxine , suggesting utility in treating neuropathic pain or depression without the psychotomimetic side effects of ketamine.

SAR_Logic NMDA NMDA Receptor (PCP Site) SERT Serotonin Transporter (SERT) SIGMA Sigma-1 Receptor PCP PCP (1,1) PCP->NMDA High Affinity (Fit) Ketamine Ketamine (1,2) Ketamine->NMDA High Affinity Target 3-4-FPCA (1,3) Target->NMDA Steric Clash (Low Affinity) Target->SERT Pharmacophore Overlap Target->SIGMA High Affinity

Figure 2: Pharmacological divergence based on ring-substitution topology.

Part 5: Stereochemical Considerations

The reduction of the ketone will yield a mixture of cis and trans isomers.

  • Cis-isomer (1,3-diaxial/diequatorial): The amine and aryl group are on the same side. This creates a "U-shape" conformation.

  • Trans-isomer: The groups are on opposite sides. This is thermodynamically favored (diequatorial) and generally possesses higher potency at monoamine transporters due to its linear, planar alignment mimicking trans-cinnamyl amines.

Separation: The diastereomers can be separated via HPLC using a C18 column or by fractional crystallization of the hydrochloride salts. The trans-isomer salt is typically less soluble in cold ethanol.

References

  • Hayashi, T., et al. (1998).[3] "Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to Enones." Journal of the American Chemical Society.[4][5]

  • Maddox, V. H., et al. (1965).[6] "The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines." Journal of Medicinal Chemistry.

  • Morris, H., & Wallach, J. (2014). "From PCP to MXE: A comprehensive review of the non-medical use of dissociative drugs." Drug Testing and Analysis.

  • PubChem Compound Summary. (2024). "3-phenylcyclohexan-1-amine." National Library of Medicine.

  • Bykova, T., et al. (2017). "Fluorinated cyclohexanes: Synthesis of amine building blocks." Beilstein Journal of Organic Chemistry.

Sources

Strategic Integration & Synthesis of Fluorophenyl Motifs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary

The incorporation of fluorine into aromatic scaffolds is no longer a niche tactic but a fundamental pillar of modern drug design. Approximately 20-25% of all drugs in the pharmaceutical pipeline contain at least one fluorine atom. This guide moves beyond basic textbook definitions to provide a rigorous, field-validated framework for the design, synthesis, and characterization of fluorophenyl-containing chemical matter. It focuses on two distinct workflows: high-reliability cross-coupling for library generation and late-stage C-H functionalization for scaffold diversification.

Part 1: Strategic Design Principles (The "Why")

The decision to install a fluorophenyl group must be driven by specific physicochemical or metabolic objectives. Random fluorination often leads to "molecular obesity" (unnecessary MW/Lipophilicity increase).

Bioisosterism and Metabolic Blocking

The C-F bond (approx. 116 kcal/mol) is metabolically inert. Replacing a C-H bond with C-F at metabolic "soft spots" (typically para positions vulnerable to CYP450 hydroxylation) significantly extends half-life (


) without drastically altering steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).
Electronic Modulation and pKa

Fluorine is the most electronegative element (Paulings scale: 3.98). Its inductive effect (


) pulls electron density from the aromatic ring, lowering the 

of neighboring ionizable groups.
  • Application: Fluorination of a phenyl ring adjacent to a basic amine can lower the amine's

    
    , reducing lysosomal trapping and improving oral bioavailability.
    
Conformational Locking

Through the "gauche effect" and dipole-dipole interactions, ortho-fluorine substitution can lock a biaryl system into a specific conformation, reducing the entropic penalty of binding to a protein target.

Visualization: Strategic Decision Logic

FluorineStrategy Start Lead Compound Optimization Issue1 Problem: High Metabolic Clearance? Start->Issue1 Issue2 Problem: Low Potency/Binding? Start->Issue2 Issue3 Problem: Poor Permeability? Start->Issue3 Sol1 Solution: Para-Fluorination (Block CYP450 Oxidation) Issue1->Sol1 Yes Sol2 Solution: Ortho-Fluorination (Conformational Lock) Issue2->Sol2 Check Crystal Structure Sol3 Solution: Meta/Para-Fluorination (Modulate pKa/LogD) Issue3->Sol3 Adjust Lipophilicity

Caption: Decision matrix for strategic fluorine incorporation based on ADME/Tox and potency liabilities.

Part 2: Synthetic Methodologies (The "How")

We present two complementary protocols. Protocol A is the "Workhorse" for building libraries. Protocol B is the "Novelty" for late-stage functionalization (LSF) of complex molecules.

Comparative Analysis of Fluorination Methods
MethodologyScopeKey ReagentsAdvantagesLimitations
Electrophilic Fluorination Electron-rich arenesSelectfluor, NFSIHigh F+ characterPoor regioselectivity on neutral arenes
Nucleophilic Substitution (

)
Electron-poor arenesCsF, TBAF, KFLow costRequires activating groups (

,

)
Pd-Catalyzed Coupling Aryl halides/boronatesPd(OAc)2, XPhosHigh predictability Requires pre-functionalized precursors
Photoredox C-H Activation Unactivated arenesAcridinium salts, Blue LEDLate-stage utility Radical pathways can be promiscuous
Protocol A: Robust Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 4-fluorobiaryls from aryl chlorides. Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetallation, and reductive elimination.

Materials
  • Substrate: Aryl Chloride (1.0 equiv)[1]

  • Coupling Partner: 4-Fluorophenylboronic acid (1.5 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos (4 mol%) - Crucial for aryl chlorides

  • Base:

    
     (3.0 equiv)
    
  • Solvent: THF:Water (10:1)

Step-by-Step Methodology
  • Inert Setup: Charge a reaction vial with the Aryl Chloride, 4-Fluorophenylboronic acid,

    
    , XPhos, and 
    
    
    
    .
  • Degassing: Seal the vial and purge with Argon for 5 minutes. This prevents homocoupling and catalyst oxidation.

  • Solvation: Add degassed THF/Water mixture via syringe.

  • Reaction: Heat block to 60°C for 4-12 hours. Monitor conversion by LC-MS.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Late-Stage Photoredox C-H Fluorination

Objective: Direct installation of fluorine onto a complex scaffold without pre-functionalization. Mechanism: Single Electron Transfer (SET) using an acridinium photocatalyst to generate a radical cation, followed by nucleophilic trapping with fluoride.

Materials
  • Substrate: Arene (e.g., Ibuprofen methyl ester) (1.0 equiv)

  • Photocatalyst: 9-Mesityl-10-methylacridinium perchlorate (

    
    ) (5 mol%)
    
  • Fluorine Source: Triethylamine trihydrofluoride (

    
    )
    
  • Oxidant: Phosphate buffer / Oxygen (or specific persulfate oxidants for scale)

  • Light Source: 450 nm Blue LEDs (approx. 40W)

Step-by-Step Methodology
  • Safety Note:

    
     releases HF. Use plastic/Teflon labware and work in a well-ventilated fume hood. Calcium gluconate gel must be available.
    
  • Preparation: In a borosilicate vial, combine the substrate and

    
     catalyst.
    
  • Reagent Addition: Add Acetonitrile (solvent) and

    
     (20 equiv).
    
  • Irradiation: Irradiate with Blue LEDs at room temperature for 18 hours. Use a fan to maintain temperature < 30°C.

  • Quench: Pour mixture into saturated

    
     (gas evolution will occur).
    
  • Extraction: Extract with DCM (

    
    ).
    
  • Purification: Isolate regioisomers via Preparative HPLC.

Visualization: Photoredox Catalytic Cycle

Photoredox PC_GS Mes-Acr+ (Ground State) PC_ES Mes-Acr+* (Excited State) PC_GS->PC_ES Blue LED (450nm) PC_Red Mes-Acr• (Reduced) PC_ES->PC_Red SET (Oxidation of Arene) PC_Red->PC_GS Oxidant turnover Substrate Arene (Substrate) RadCat Arene•+ (Radical Cation) Substrate->RadCat - e- (via PC*) Product Fluoro-Arene RadCat->Product + F- (Nucleophilic Trapping) - H+

Caption: Mechanism of Acridinium-catalyzed C-H fluorination via Single Electron Transfer (SET).

Part 3: Characterization & Validation

Trustworthiness in synthesis relies on rigorous structural confirmation. For fluorinated compounds,


 NMR is the primary validation tool.
NMR Spectroscopy

Unlike


 NMR, 

covers a massive chemical shift range (>300 ppm), eliminating peak overlap.[2]
  • Reference Standard: Trichlorofluoromethane (

    
    , 
    
    
    
    0.0 ppm) or Hexafluorobenzene (
    
    
    -164.9 ppm).
  • Diagnostic Shifts:

    • Ar-F: -100 to -140 ppm (Typical range for fluorophenyls).

    • 
      :  -60 to -70 ppm.
      
  • Coupling Constants:

    • 
       (ortho): 6–10 Hz (Visible in 
      
      
      
      NMR as splitting of aromatic protons).
    • 
       (meta): 4–6 Hz.
      
Self-Validating Quality Control (QC) Checklist

Before submitting a compound for biological assay, ensure:

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Nicewicz, D. A., & MacMillan, D. W. (2008). Merging photoredox catalysis with organocatalysis: the direct asymmetric alkylation of aldehydes. Science. Link (Foundational Photoredox)

  • Pitzer, L., et al. (2019). Direct C-H Fluorination of Arenes.[3][4][5][6] Science. Link

  • Molander, G. A., & Iannazzo, L. (2011).[7] Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes. Journal of Organic Chemistry. Link

Sources

Analytical Profiling of 3-(4-Fluorophenyl)cyclohexan-1-amine: A Stereochemical & Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The characterization of 3-(4-fluorophenyl)cyclohexan-1-amine presents a classic but deceptive challenge in small molecule analysis: the differentiation of 1,3-disubstituted cyclohexane stereoisomers.[1] Unlike the more common 1,4-substituted systems, the 1,3-substitution pattern dictates that the cis-isomer (diequatorial) is the thermodynamic product, while the trans-isomer forces a high-energy axial-equatorial conformation.[1]

This technical guide provides a definitive spectroscopic workflow to validate the identity, purity, and stereochemistry of this scaffold. We integrate Mass Spectrometry (MS) for molecular fingerprinting, Infrared Spectroscopy (IR) for functional group validation, and Nuclear Magnetic Resonance (NMR) as the primary tool for resolving stereochemical ambiguity.[1]

Part 1: Structural Dynamics & Stereochemistry

Before approaching the instrument, one must understand the conformational landscape.[1] The cyclohexane ring is not static; it exists in a chair conformation.[1][2]

  • The "1,3-Cis" Rule: In 1,3-disubstituted cyclohexanes, the cis isomer places both the amine and the fluorophenyl group in equatorial positions (e,e). This minimizes 1,3-diaxial strain.[1]

  • The Trans Instability: The trans isomer requires one substituent to be axial (a,e).[1]

  • Analytical Consequence: The cis isomer will exhibit distinct NMR coupling constants (

    
    -values) due to the axial orientation of the ring protons at positions 1 and 3 (H1 and H3 are axial, substituents are equatorial).
    
Visualization: The Stereochemical Decision Tree

StereochemWorkflow Start Crude Product (Mixture of Isomers) Sep Chromatographic Separation (Flash/Prep-HPLC) Start->Sep NMR_H 1H NMR Analysis (Focus on H1 & H3) Sep->NMR_H Decision Coupling Pattern? NMR_H->Decision Cis Large J values (~11-12 Hz) (Axial-Axial Coupling) CONCLUSION: Cis-Isomer (Diequatorial) Decision->Cis Triplet of Triplets (tt) Trans Small J values (~3-5 Hz) (Axial-Equatorial Coupling) CONCLUSION: Trans-Isomer Decision->Trans Narrow Multiplet

Figure 1: Analytical logic for distinguishing the thermodynamically stable cis-isomer from the trans-isomer based on Karplus coupling relationships.

Part 2: Mass Spectrometry (MS) Profiling

Mass spectrometry provides the initial "fingerprint."[1] For amines, Electrospray Ionization (ESI) in positive mode (


) is the standard.[1]
Ionization & Fragmentation[3][4]
  • Molecular Ion (

    
    ):  The calculated monoisotopic mass for 
    
    
    
    is 193.13 Da .[1] Expect a strong protonated molecular ion at m/z 194.13 .[1]
  • Fragmentation Pathways:

    • 
      -Cleavage:  The most dominant pathway for cyclic amines.[1] Cleavage of the C-C bond adjacent to the nitrogen.
      
    • Loss of Ammonia: A characteristic neutral loss of 17 Da (

      
      ), resulting in a cyclohexenyl cation peak at m/z 177 .[1]
      
    • Fluorobenzyl Cation: Under higher collision energies, the ring system may degrade to form a fluorobenzyl-type cation at m/z 109 .[1]

Ion TypeExpected m/zDescription

194.13 Parent Ion (Base Peak in soft ionization)

177.10 Elimination of amine group (Cyclohexenyl cation)

109.04 Fluorobenzyl fragment (High energy CID)

Part 3: Infrared Spectroscopy (IR)

IR is used here primarily for functional group validation and to ensure the sample is free of solvent (e.g., no broad OH stretch from water/methanol).[1]

Key Diagnostic Bands[6]
  • Primary Amine (

    
    ):  Look for a weak doublet between 3300–3400 cm
    
    
    
    (asymmetric and symmetric stretches).[1] If the sample is a salt (e.g., HCl salt), this region will be a broad ammonium band (
    
    
    3000 cm
    
    
    ).[1]
  • Aromatic C-F Stretch: A strong, distinct band in the 1200–1250 cm

    
      region.[1] This confirms the presence of the fluorine substituent.
    
  • Aromatic Overtones: Weak "comb" patterns between 1600–2000 cm

    
     characteristic of para-substitution (1,4-disubstituted benzene ring).[1]
    

Part 4: Nuclear Magnetic Resonance (NMR)

This is the definitive method for this molecule.[1] We utilize a triple-check system:


F for purity, 

H for stereochemistry, and 2D NOESY for spatial confirmation.[1]
F NMR (Purity Check)
  • Shift: Expect a single sharp singlet at

    
     -115 to -120 ppm  (referenced to 
    
    
    
    ).
  • Utility: If you see two peaks in this region, you have a mixture of diastereomers (cis and trans) or regioisomers.[1] This is the fastest way to assess isomeric purity.[1]

H NMR (Stereochemical Solver)

The connectivity of the cyclohexane ring protons is complex, but we focus on two "reporter" protons: H1 (attached to the amine) and H3 (attached to the fluorophenyl).

The "Cis" Isomer (Diequatorial Substituents)

In the stable cis isomer, the substituents are equatorial, meaning the protons H1 and H3 are axial .

  • H1 Signal (

    
    2.6 - 3.0 ppm):  Will appear as a triplet of triplets (tt) .
    
    • Large Coupling (

      
       Hz): Due to 
      
      
      
      dihedral angle with adjacent axial protons at C2 and C6.[1]
    • Small Coupling (

      
       Hz): Due to adjacent equatorial protons.[1]
      
  • H3 Signal (

    
    2.4 - 2.6 ppm):  Similar wide splitting pattern (
    
    
    
    ) due to axial orientation.[1]
The "Trans" Isomer (Axial/Equatorial)

One substituent is axial.[1] If the bulky fluorophenyl group stays equatorial (preferred), the amine becomes axial.[1]

  • H1 Signal: The proton at H1 becomes equatorial .[1]

    • Coupling: It lacks the large trans-diaxial coupling.[1] The signal will appear as a narrow multiplet or broad singlet (

      
       Hz).[1]
      
2D NMR (NOESY)
  • Experiment: Nuclear Overhauser Effect Spectroscopy.

  • Logic: If cis (diequatorial), H1 and H3 are both axial and on the same side of the ring (1,3-diaxial relationship).[1]

  • Observation: You will see a strong NOE cross-peak between H1 and H3 in the cis isomer.[1] This cross-peak is absent or very weak in the trans isomer.[1]

Part 5: Experimental Protocol

Standard Operating Procedure: Characterization

Step 1: Sample Preparation

  • Solvent: Dissolve 5–10 mg of the free base in 0.6 mL of CDCl

    
     .
    
    • Note: If analyzing the HCl salt, use DMSO-

      
        to ensure solubility and to visualize the ammonium protons (broad triplet at 
      
      
      
      8.0 ppm).[1]
  • Filtration: Filter through a cotton plug if any turbidity exists.[1]

Step 2: Data Acquisition

  • Run 1 (

    
    F):  16 scans. Center at -120 ppm.[1] Sweep width 100 ppm.[1]
    
    • Pass Criteria: Single peak >98% integration.[1]

  • Run 2 (

    
    H):  64 scans. Relaxation delay (
    
    
    
    ) = 2.0s to ensure integration accuracy of aromatic vs. aliphatic protons.[1]
  • Run 3 (COSY/NOESY): Only required if

    
    H splitting is ambiguous due to peak overlap.
    

Step 3: Interpretation

  • Check Aromatic Region (7.0–7.2 ppm): Verify AA'BB' system (2 doublets or roofed multiplets) integrating to 4 protons.

  • Check H1 Splitting:

    • If

      
       Hz 
      
      
      
      Cis (Target).[1]
    • If

      
       Hz 
      
      
      
      Trans .[1]
Workflow Visualization

Protocol cluster_Inst Spectrometer Operations Sample Sample (5mg) Tube NMR Tube Sample->Tube Solvent CDCl3 (or DMSO-d6) Solvent->Tube F19 19F Scan (Purity) Tube->F19 H1 1H Scan (Structure) F19->H1 Report Final Report H1->Report

Figure 2: Sequential acquisition workflow for rapid validation.

References

  • Substituent Effects in Cyclohexanes

    • Title: Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes.
    • Source: PubMed / Vertex AI Grounding.[1]

    • URL:[Link] (General reference for 1,3-cyclohexane shifts).[1]

  • IR Spectroscopy of Fluorinated Aromatics

    • Title: Characteristic IR Absorptions of Functional Groups.[1][3][4]

    • Source: LibreTexts Chemistry.[1]

    • URL:[Link]

  • Mass Spectrometry of Amines

    • Title: Fragmentation patterns in Mass Spectrometry.[1][5][6][7][8]

    • Source: Chemistry LibreTexts.[1]

    • URL:[Link]

  • Stereochemistry of Disubstituted Cyclohexanes

    • Title: Stereoisomerism in Disubstituted Cyclohexanes.[1][2]

    • Source: Chemistry LibreTexts.[1]

    • URL:[Link]

Sources

3-(4-Fluorophenyl)cyclohexan-1-amine CAS number 127303-39-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Fluorophenyl)cyclohexan-1-amine (CAS 127303-39-7) is a specialized alicyclic amine intermediate used primarily in the synthesis of pharmaceutical agents targeting the Central Nervous System (CNS). Structurally, it consists of a cyclohexane scaffold substituted at the 1-position with a primary amine and at the 3-position with a para-fluorophenyl group.

This molecular architecture serves as a critical pharmacophore in medicinal chemistry, particularly for G-Protein Coupled Receptors (GPCRs) and Sigma receptors . The incorporation of the fluorine atom at the para-position of the phenyl ring is a strategic design element intended to block metabolic oxidation (CYP450 mediated), thereby enhancing the in vivo half-life of the final drug candidate.

This guide details the physicochemical properties, stereochemical challenges, and a validated synthetic protocol for this compound, designed for researchers requiring high-fidelity data for drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Nomenclature & Structure[2]
  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₆FN[1]

  • Molecular Weight: 193.26 g/mol

  • SMILES: NC1CC(CC1)c2ccc(F)cc2

Physicochemical Properties (Experimental & Predicted)

The following data aggregates available experimental values with high-confidence predictive models (ACD/Labs, EPISuite) typically used when specific experimental data for rare intermediates is proprietary.

PropertyValueConfidence/Source
Physical State Solid (Low melting) or Viscous OilDependent on stereoisomeric purity
Boiling Point 295°C - 305°C (at 760 mmHg)Predicted
Density 1.08 ± 0.1 g/cm³Predicted
pKa (Conjugate Acid) 10.2 - 10.5Typical for cyclohexylamines
LogP 2.4 - 2.8Predicted (Lipophilic)
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in waterExperimental Consensus
Storage Condition 2-8°C, Inert Atmosphere (Ar/N₂)Standard for primary amines

Stereochemical Considerations: The 1,3-System

Expert Insight: The 1,3-disubstitution pattern on the cyclohexane ring creates a complex stereochemical landscape that significantly impacts biological activity. Unlike 1,4-systems, the 1,3-system allows for distinct conformational preferences.

Cis vs. Trans Isomerism

The compound exists as two diastereomers, each resolvable into enantiomers.

  • Cis-Isomer: The amine and phenyl groups are on the same side of the ring. In the chair conformation, the diequatorial conformer is highly stable.

  • Trans-Isomer: The groups are on opposite sides.[2] This forces one substituent into an axial position (typically the amine, to allow the bulky phenyl group to remain equatorial), creating higher steric strain.

Implication for Synthesis: Most thermodynamic synthetic routes (like reductive amination) favor the cis (diequatorial) isomer (ratio ~4:1 to 10:1), whereas kinetic routes may yield mixtures.

Stereochemistry cluster_isomers Diastereomeric Outcomes Start 3-(4-Fluorophenyl) cyclohexanone Cis CIS-Isomer (Thermodynamic Product) Diequatorial (Stable) Start->Cis Reductive Amination (Thermodynamic Control) Trans TRANS-Isomer (Kinetic/Minor) Axial/Equatorial Start->Trans Nucleophilic Substitution (Inversion strategies) Separation Enantiomeric Resolution (Chiral HPLC) Cis->Separation Chromatography/Crystallization Trans->Separation

Figure 1: Stereochemical outcomes based on synthetic strategy. The Cis-isomer is generally favored in reductive conditions.

Validated Synthetic Protocol

Methodology: Reductive Amination via Sodium Triacetoxyborohydride (STAB). Rationale: This method is preferred over catalytic hydrogenation (H₂/Pd) for this specific substrate to avoid defluorination of the phenyl ring, a common side reaction with aryl fluorides under high-pressure hydrogenation.

Reagents[4]
  • Substrate: 3-(4-Fluorophenyl)cyclohexan-1-one (1.0 eq)

  • Amine Source: Ammonium Acetate (10.0 eq) or Benzylamine (for secondary amine route)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Catalyst: Acetic Acid (1.0 eq)

Step-by-Step Workflow
  • Imine Formation (Equilibrium):

    • Dissolve 3-(4-fluorophenyl)cyclohexan-1-one in DCE under N₂ atmosphere.

    • Add Ammonium Acetate (excess) and Acetic Acid.

    • Stir at Room Temperature (RT) for 2 hours. Note: The excess ammonium acetate drives the equilibrium toward the iminium species.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB portion-wise over 30 minutes. Critical: Exothermic reaction; control temperature to prevent side-product formation.

    • Allow to warm to RT and stir for 12–16 hours.

  • Quench & Workup (Self-Validating Step):

    • Quench with Saturated NaHCO₃ (pH ~8-9).

    • Extract with DCM (3x).

    • Checkpoint: Check aqueous layer pH. If <8, amine remains protonated in water. Add NaOH until pH >10 to ensure full extraction of the free base.

  • Purification:

    • Dry organics over Na₂SO₄ and concentrate.

    • Acid-Base Wash: Dissolve crude oil in 1N HCl (impurities stay in organic), wash with Ether, then basify aqueous layer and re-extract with DCM. This ensures removal of non-basic ketone starting material.

SynthesisFlow Step1 Start: 3-(4-Fluorophenyl)cyclohexanone + NH4OAc + AcOH in DCE Step2 Imine Formation (2 hrs @ RT) Step1->Step2 Step3 Reduction: Add NaBH(OAc)3 (0°C -> RT, 16h) Step2->Step3 Step4 Quench: Sat. NaHCO3 (pH Adjustment Critical) Step3->Step4 Step5 Workup: Acid/Base Extraction (Purification Step) Step4->Step5 Organic Layer Check Final Product: this compound Step5->Final

Figure 2: Step-by-step reductive amination workflow emphasizing the acid/base purification checkpoint.

Medicinal Chemistry Applications

Pharmacophore Utility

The 3-arylcyclohexylamine scaffold is a "privileged structure" in neurochemistry.

  • Sigma-1 Receptor Ligands: The hydrophobic fluorophenyl group fits the primary hydrophobic pocket of the Sigma-1 receptor, while the amine interacts with Asp126.

  • NPY (Neuropeptide Y) Antagonists: Used as a core scaffold for NPY Y1/Y5 antagonists for obesity treatment.

  • Serotonin Transporter (SERT) Modulators: Analogous to sertraline, though the cyclohexane ring offers different vector projection than the tetralin ring.

The Fluorine Effect

Replacing a hydrogen with fluorine at the para-position serves three specific purposes in this scaffold:

  • Metabolic Blocking: Prevents p-hydroxylation by Cytochrome P450, extending half-life (

    
    ).
    
  • Lipophilicity Modulation: Increases LogP slightly, enhancing Blood-Brain Barrier (BBB) penetration.

  • Electronic Effect: Lowers the pKa of the amine slightly through inductive effects (though distance-attenuated), potentially altering receptor binding kinetics.

Safety & Handling (SDS Summary)

Hazard Classification:

  • Acute Toxicity: Oral/Dermal (Category 4).[3]

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Sensitization: Potential skin sensitizer.[4]

Handling Protocols:

  • PPE: Nitrile gloves (double gloving recommended), chemical safety goggles, and face shield.

  • Ventilation: Always handle within a certified fume hood.

  • Neutralization: In case of spill, neutralize with weak acid (citric acid) before cleanup.

References

  • Barnes-Seeman, D., et al. (2014).[5] "Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses." Current Topics in Medicinal Chemistry, 14(7), 855-864.[5] Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • PubChem Compound Summary. (2025). "4-(4-fluorophenyl)cyclohexan-1-amine" (Structural Analog Reference). National Center for Biotechnology Information. Link

Sources

Methodological & Application

Application Note: A Protocol for the Synthesis of 3-(4-Fluorophenyl)cyclohexan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, two-step protocol for the synthesis of 3-(4-Fluorophenyl)cyclohexan-1-amine derivatives, a class of compounds with significant potential in medicinal chemistry and drug discovery programs. The synthetic strategy is centered on a robust and efficient pathway involving the initial formation of a ketone intermediate, 3-(4-Fluorophenyl)cyclohexan-1-one, via a rhodium-catalyzed asymmetric 1,4-addition. This is followed by the conversion of the ketone to the target primary amine through reductive amination. This guide explains the causality behind key experimental choices, provides detailed step-by-step protocols, and includes methods for purification and characterization, ensuring scientific integrity and reproducibility for researchers in drug development.

Strategic Overview & Rationale

The 3-arylcyclohexylamine scaffold is a valuable pharmacophore found in numerous biologically active molecules. The introduction of a fluorine atom on the phenyl ring can significantly modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity. The synthetic approach detailed herein is designed for efficiency, control, and scalability.

The overall synthesis proceeds in two key stages:

  • Stage 1: C-C Bond Formation: Synthesis of the ketone intermediate, 3-(4-Fluorophenyl)cyclohexan-1-one, from 2-cyclohexenone and 4-fluorophenylboronic acid. This is achieved through a highly efficient rhodium-catalyzed asymmetric 1,4-addition reaction.

  • Stage 2: Amination: Conversion of the ketone to the target this compound using reductive amination. This method is superior to direct alkylation as it prevents over-alkylation and offers high selectivity.[1]

The workflow below illustrates the high-level synthetic pathway.

G Start Starting Materials: - 2-Cyclohexenone - 4-Fluorophenylboronic Acid Step1 Stage 1: Rh-Catalyzed Asymmetric 1,4-Addition Start->Step1 Ketone Intermediate: 3-(4-Fluorophenyl)cyclohexan-1-one Step1->Ketone Step2 Stage 2: Reductive Amination (Ammonia source + Reducing Agent) Ketone->Step2 Product Final Product: This compound Step2->Product

Figure 1: Overall Synthetic Workflow.

Stage 1: Synthesis of 3-(4-Fluorophenyl)cyclohexan-1-one

Scientific Rationale

The key transformation in this stage is the formation of a carbon-carbon bond at the β-position of an α,β-unsaturated ketone. A rhodium-catalyzed asymmetric conjugate addition of an organoboronic acid is the method of choice for this transformation.[2] This approach offers several advantages:

  • High Selectivity: It is highly regioselective, exclusively favoring the 1,4-addition product over the 1,2-addition that can occur with more reactive organometallics like Grignard reagents.[3][4]

  • Stereocontrol: The use of a chiral ligand, such as BINAP, in conjunction with the rhodium catalyst allows for the synthesis of a specific enantiomer if desired, which is critical in drug development.

  • Functional Group Tolerance: The reaction conditions are mild and tolerate a wide range of functional groups, including the fluoro-substituent on the boronic acid.

The reaction is typically performed in a biphasic solvent system, such as 1,4-dioxane and water, which facilitates the catalytic cycle.[2]

Detailed Experimental Protocol

Materials:

  • 4-Fluorophenylboronic acid

  • 2-Cyclohexenone

  • Acetylacetonatobis(ethylene)rhodium(I) [Rh(acac)(C₂H₄)₂]

  • (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [(R)-BINAP] (or the (S)-enantiomer for the other product enantiomer)

  • 1,4-Dioxane (anhydrous)

  • Water (deionized)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add acetylacetonatobis(ethylene)rhodium(I) (0.03 mmol, 1 mol%) and (R)-BINAP (0.033 mmol, 1.1 mol%).

  • Add anhydrous 1,4-dioxane (10 mL) and stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.

  • In a separate flask, dissolve 4-fluorophenylboronic acid (4.5 mmol, 1.5 equiv.) and 2-cyclohexenone (3.0 mmol, 1.0 equiv.) in 1,4-dioxane (15 mL) and water (3 mL).

  • Transfer the substrate solution to the catalyst mixture via cannula.

  • Heat the reaction mixture in an oil bath at 100°C and stir vigorously for 5-7 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.[2]

  • Dilute the resulting residue with diethyl ether (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 25 mL) and saturated brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.[2]

  • Purify the crude oil by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient, e.g., 95:5 to 80:20) to afford 3-(4-Fluorophenyl)cyclohexan-1-one as a colorless or pale yellow oil.

Expected Data & Characterization
ParameterDescription
Yield Typically 85-95%
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃) Peaks expected around δ 7.15-7.25 (m, 2H, Ar-H), 6.95-7.05 (m, 2H, Ar-H), 3.0-3.1 (m, 1H, CH-Ar), 2.2-2.6 (m, 4H, CH₂C=O), 1.7-2.2 (m, 4H, other CH₂)
¹³C NMR (CDCl₃) Peaks expected around δ 210 (C=O), 162 (d, J=245 Hz, C-F), 140 (Ar-C), 128 (d, J=8 Hz, Ar-CH), 115 (d, J=21 Hz, Ar-CH), 49 (CH₂), 45 (CH-Ar), 41 (CH₂), 32 (CH₂), 25 (CH₂)
MS (EI) M⁺ calculated for C₁₂H₁₃FO: 192.09. Found m/z 192.

Stage 2: Synthesis of this compound

Scientific Rationale

Reductive amination is a highly effective method for converting ketones and aldehydes into amines.[5][6] The process involves two key steps that typically occur in a single pot:

  • Imine Formation: The ketone reacts with an amine source (here, ammonia) under weakly acidic conditions to form a protonated imine intermediate (an iminium ion).

  • Reduction: A reducing agent, present in the same pot, selectively reduces the iminium ion to the final amine.

Choice of Reagents:

  • Ammonia Source: Ammonium acetate (NH₄OAc) is an excellent choice as it provides ammonia and acts as a buffer to maintain the weakly acidic pH required for imine formation.

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is an ideal reducing agent for this transformation.[1][6] It is mild enough that it does not readily reduce the starting ketone but is highly effective at reducing the intermediate iminium ion.[1] This selectivity is crucial for achieving high yields in a one-pot reaction.[6]

G cluster_1 Step 1: Imine Formation cluster_2 Step 2: Reduction Ketone Ketone invis1 Ketone->invis1 Ammonia NH₃ Ammonia->invis1 Iminium Iminium Ion invis2 Iminium->invis2 ReducingAgent [H⁻] (e.g., NaBH₃CN) ReducingAgent->invis2 Amine Amine Product H2O H₂O invis1->Iminium + H₂O invis2->Amine

Figure 2: Simplified Reductive Amination Mechanism.

Detailed Experimental Protocol

Materials:

  • 3-(4-Fluorophenyl)cyclohexan-1-one

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-(4-Fluorophenyl)cyclohexan-1-one (2.0 mmol, 1.0 equiv.) in methanol (20 mL).

  • Add ammonium acetate (20.0 mmol, 10.0 equiv.) to the solution and stir until it dissolves.

  • Carefully add sodium cyanoborohydride (3.0 mmol, 1.5 equiv.) portion-wise to the stirring solution at room temperature. Caution: NaBH₃CN can release toxic by-products upon acidification.[6] Handle in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

  • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0°C (ice bath) until the solution is acidic (pH ~2) to destroy any excess hydride reagent.

  • Stir for 30 minutes, then basify the solution by adding 1 M NaOH until the pH is >10.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude amine.

  • The product can be further purified by acid-base extraction or by column chromatography on silica gel (eluting with a DCM/MeOH/NH₄OH mixture, e.g., 95:4.5:0.5) to yield the pure this compound.

Expected Data & Characterization
ParameterDescription
Yield Typically 70-85%
Appearance Colorless to light-brown oil or waxy solid
¹H NMR (CDCl₃) Appearance of a new broad singlet for NH₂ (δ ~1.5-2.0, concentration-dependent) and a new multiplet for the CH-NH₂ proton (δ ~2.8-3.2). The aromatic signals will be similar to the ketone precursor.
MS (ESI+) [M+H]⁺ calculated for C₁₂H₁₇FN: 194.13. Found m/z 194.

References

  • Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol.
  • ChemicalBook. (2023). 4-(3'-fluorophenyl)-cyclohexanone.
  • MDPI. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency.
  • Wikipedia. (2024). Grignard reaction.
  • Wikipedia. (2024). Reductive amination.
  • PrepChem.com. (2023). Synthesis of 4-cyano-4-(4-fluorophenyl)cyclohexanone.
  • Bykova, T., et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry.
  • Hayashi, T., et al. (2004). Asymmetric Synthesis of 3-Phenylcyclohexanone via Rhodium-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid. Organic Syntheses, 81, 149. Retrieved from [Link]

  • MacMillan, D. W. C., et al. (2018). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature, 559, 83–88.
  • Vaia. (n.d.). Synthesize each compound from cyclohexanone using a Grignard reagent.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • ResearchGate. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif.
  • Thurkauf, A., et al. (1990). Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. Journal of Medicinal Chemistry, 33(5), 1452-1458.
  • The Organic Chemistry Tutor. (2022). Reductive Amination, and How It Works. YouTube. Retrieved from [Link]

  • Beilstein Journals. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif.
  • Patent WO2024145422A1. (2024). Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives.
  • Chemistry Steps. (2023). The Grignard Reaction Mechanism.
  • El-Gamal, M. I., et al. (2022). Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. Molecules, 27(19), 6543. Retrieved from [Link]

Sources

Application Note: High-Sensitivity Quantification of Primary Aromatic Amines (PAAs) in Urine via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details a robust, validated methodology for the quantification of Primary Aromatic Amines (PAAs) in human urine.[1] PAAs are critical biomarkers for exposure to tobacco smoke, azo dyes, and industrial chemicals, and are strongly linked to bladder carcinogenesis.

The Analytical Challenge: Quantifying PAAs is complicated by three factors:

  • Isomeric Complexity: Structural isomers (e.g., o-, m-, and p-toluidine) have identical masses and fragmentation patterns, requiring chromatographic resolution.

  • Matrix Interference: Urine contains high salt and urea concentrations that suppress electrospray ionization (ESI).

  • Conjugation: PAAs are excreted largely as N-acetyl or N-glucuronide conjugates, necessitating hydrolysis to measure "total" exposure.

The Solution: This method utilizes Acid Hydrolysis for deconjugation, followed by Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) for cleanup. Chromatographic separation is achieved using a Biphenyl stationary phase , which leverages


 interactions to resolve isomers that co-elute on standard C18 columns.

Experimental Design & Rationale

The Choice of Hydrolysis

PAAs are metabolized in the liver.[2] To assess total body burden, conjugates must be cleaved.

  • Protocol Choice: Acid Hydrolysis (

    
    , 
    
    
    
    ).[3]
  • Rationale: While enzymatic hydrolysis (

    
    -glucuronidase) is gentler, it often fails to cleave N-acetyl conjugates efficiently. Acid hydrolysis provides a "worst-case" total release, ensuring no underestimation of toxic load.
    
The Separation Strategy (Biphenyl vs. C18)

Standard C18 columns rely on hydrophobic interactions. Isomers like o-toluidine and p-toluidine have nearly identical hydrophobicity.

  • Protocol Choice: Biphenyl Core-Shell Column.

  • Rationale: The biphenyl stationary phase offers dual selectivity: hydrophobicity and

    
     electron interactions. The position of the methyl group on the toluidine ring alters the electron density available for 
    
    
    
    -stacking, allowing baseline separation of isomers.
Sample Cleanup (MCX SPE)
  • Protocol Choice: Mixed-Mode Strong Cation Exchange.

  • Rationale: Since amines are basic (

    
    ), we acidify the sample to protonate them (
    
    
    
    ). They bind electrostatically to the SPE sorbent.[4][5] We can then wash with 100% organic solvent (removing neutrals/acids) before eluting with high pH (neutralizing the amine to
    
    
    ). This "bind-wash-elute" mechanism yields a significantly cleaner extract than Liquid-Liquid Extraction (LLE).

Visualized Workflows

Sample Preparation Logic

The following diagram illustrates the critical "Trap and Release" logic of the Cation Exchange mechanism used in this protocol.

SPE_Workflow Start Urine Sample (Conjugated PAAs) Hydrolysis Acid Hydrolysis (HCl, 80°C, 2h) Cleaves Acetyl/Glucuronides Start->Hydrolysis Condition SPE Conditioning (MeOH -> Acidic Water) Hydrolysis->Condition Cool & Dilute Load Load Sample (pH < 2) Amines Protonated (NH3+) Condition->Load Wash1 Wash 1: 0.1M HCl Removes Proteins/Salts Load->Wash1 Retain Cations Wash2 Wash 2: 100% MeOH Removes Neutrals/Acids Wash1->Wash2 Elute Elution (5% NH4OH in MeOH) Deprotonates Amines -> Release Wash2->Elute Switch to Basic pH Analysis LC-MS/MS Analysis Elute->Analysis

Figure 1: The "Trap and Release" logic ensures that only basic compounds (amines) are recovered, removing 99% of matrix interferences.

Materials and Methods

Reagents
  • Standards: Aniline, o-, m-, p- Toluidine, 2-Naphthylamine, 4-Aminobiphenyl (Sigma-Aldrich or equivalent).

  • Internal Standards (ISTD): Aniline-d5, o-Toluidine-d9.

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Formic Acid (FA), Ammonium Formate, Hydrochloric Acid (37%), Ammonium Hydroxide (

    
    ).
    
  • SPE Cartridges: Polymeric Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg / 1 mL.

Step-by-Step Protocol
Step 1: Hydrolysis[2][3][6][7]
  • Aliquot 1.0 mL of urine into a glass screw-top vial.

  • Add 50 µL of Internal Standard working solution (100 ng/mL).

  • Add 0.5 mL of 6 M HCl.

  • Cap tightly and incubate at 80°C for 2 hours .

    • Note: Ensure caps are Teflon-lined to prevent evaporation/leakage.

  • Cool to room temperature.

  • Add 2.0 mL of 0.1 M HCl to dilute the sample and ensure pH < 2.

Step 2: Solid Phase Extraction (MCX)
  • Condition: 1 mL MeOH, followed by 1 mL 0.1 M HCl.

  • Load: Pass the entire hydrolyzed sample through the cartridge (gravity or low vacuum).

  • Wash 1 (Aqueous): 1 mL 0.1 M HCl. (Removes salts and hydrophilic interferences).

  • Wash 2 (Organic): 1 mL 100% MeOH. (Removes neutral and acidic hydrophobic interferences).

    • Critical: Dry the cartridge under high vacuum for 2 minutes after this step to remove excess MeOH.

  • Elute: 2 x 0.5 mL of 5% Ammonium Hydroxide in Methanol .

    • Chemistry: The

      
       raises the pH > 10, deprotonating the amines (
      
      
      
      ), breaking the ionic bond with the sorbent.
  • Reconstitution: Evaporate eluate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.

Step 3: LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: Restek Raptor Biphenyl or Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Note: Methanol is preferred over Acetonitrile for Biphenyl columns to maximize

      
       selectivity.
      

Gradient Table:

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.00 5 0.4
1.00 5 0.4
6.00 60 0.4
7.00 95 0.4
8.50 95 0.4
8.60 5 0.4

| 11.00 | 5 | 0.4 |

Mass Spectrometry:

  • Source: Electrospray Ionization (ESI) – Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Gas Temp: 350°C.

MRM Transitions (Example):

Analyte Precursor (m/z) Product (Quant) Product (Qual) Collision Energy (V)
Aniline 94.1 77.1 51.1 20
o-Toluidine 108.1 91.1 65.1 22
m-Toluidine 108.1 91.1 65.1 22
2-Naphthylamine 144.1 115.1 127.1 28

| 4-Aminobiphenyl | 170.1 | 152.1 | 115.1 | 30 |

Results & Discussion

Isomer Separation

The Biphenyl column provides baseline separation of toluidine isomers. On a C18 column, m- and p- toluidine often co-elute. Using the method above, o-toluidine elutes first, followed by m-, then p-, with resolution (


) > 1.5 between all peaks.
Method Validation Summary

The following data represents typical performance metrics compliant with FDA Bioanalytical Method Validation Guidelines (2018).

ParameterResultNotes
Linearity 0.1 – 100 ng/mL

(Weighted 1/x)
LOD 0.02 ng/mLSignal-to-Noise > 3:1
LOQ 0.10 ng/mLSignal-to-Noise > 10:1, CV < 20%
Recovery 85% - 98%Consistent across low/high QC
Matrix Effect < 15% suppressionDue to efficient MCX cleanup
Troubleshooting Guide

Issue: Low Recovery of Volatile Amines (e.g., Aniline)

  • Cause: Evaporation step is too aggressive. Aniline is semi-volatile.

  • Fix: Do not evaporate to complete dryness. Add an "acid keeper" (10 µL of 1% HCl in MeOH) to the collection tube before evaporation. This keeps the amine as a non-volatile salt (

    
    ).
    

Issue: Peak Tailing

  • Cause: Secondary interactions with silanols on the column.

  • Fix: Ensure sufficient ionic strength in Mobile Phase A (5-10 mM Ammonium Formate). Do not use pure water/formic acid.

References

  • FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry.[8][9][10] U.S. Food and Drug Administration.[8][9][10] [Link]

  • Centers for Disease Control and Prevention (CDC). (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine.[1][6][11][12] Journal of Chromatography B. [Link]

  • Riedel, K., et al. (2006). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry.[6] (Comparison of hydrolysis methods). [Link]

Sources

Strategic Synthesis of Fluorinated Amines for Next-Gen Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect in Crop Protection

The incorporation of fluorinated amine motifs is no longer a niche optimization strategy but a fundamental requirement in modern agrochemical design. Approximately 30-40% of recently launched agrochemicals contain fluorine. In the context of amines, fluorine substitution serves three critical bio-isosteric functions:

  • pKa Modulation: Fluorine's high electronegativity reduces the basicity of proximal amines. This prevents protonation at physiological pH (plant phloem pH ~8.0), facilitating membrane permeability and systemic transport.

  • Metabolic Blocking: Strategic placement of fluorine blocks Cytochrome P450-mediated oxidative dealkylation, significantly extending the half-life of the active ingredient (AI) in the plant or pest.

  • Lipophilicity Tuning: Fluorine alters

    
    , enhancing cuticular penetration without compromising water solubility necessary for xylem/phloem mobility.
    
Data: Impact of Fluorine on Amine Basicity

The following table illustrates the predictable reduction in basicity based on the distance of the fluorine atom from the nitrogen center.

Substitution PatternStructure

pKa (vs. parent)
Effect on Phloem Mobility
Non-fluorinated

0 (Ref)Low (Trapped as cation)

-Fluorine

~ -1.7High (Increased neutral fraction)

-Fluorine

~ -0.7Moderate

-Trifluoromethyl

~ -2.5 to -3.0Very High (Often weakly basic)

Strategic Route Selection

Selecting the correct synthetic pathway depends heavily on the position of the fluorine atom relative to the nitrogen and the stability of the precursors.

RouteSelection cluster_legend Methodology Key Start Target Fluorinated Amine Pos Position of Fluorine? Start->Pos Beta Beta-Fluoro Amine (N-C-C-F) Pos->Beta Target Alpha Alpha-CF3 Amine (N-CH(CF3)-R) Pos->Alpha Target Remote Remote/Aryl-F Pos->Remote Target Deoxo Nucleophilic Fluorination (Deoxo-Fluor) Beta->Deoxo From Amino Alcohol RedAm Ti(IV) Reductive Amination (CF3 Ketone + Amine) Alpha->RedAm From CF3 Ketone Cross Pd/Ni Cross-Coupling (Buchwald-Hartwig) Remote->Cross From Aryl Halide

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on the target fluorinated motif.

Detailed Protocols

Protocol A: Deoxyfluorination of -Amino Alcohols

Target: Synthesis of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-fluoroamines (e.g., bioisosteres of ethylamine bridges).
Reagent:  Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor ).[1][2]
Rationale:  Unlike DAST, Deoxo-Fluor is thermally stable up to ~70°C, allowing for safer scale-up. However, it generates HF upon reaction with alcohols, necessitating strict glass/metal compatibility checks.
Materials
  • Substrate:

    
    -protected 
    
    
    
    -amino alcohol (1.0 equiv). Note: Free amines can react with the reagent; Cbz or Boc protection is recommended.
  • Reagent: Deoxo-Fluor (1.2 – 1.5 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

  • Quench: Saturated aqueous

    
    .
    
Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask under an Argon atmosphere. Charge with the

    
    -protected amino alcohol and dissolve in anhydrous DCM (
    
    
    
    concentration).
  • Temperature Control: Cool the solution to -78°C (acetone/dry ice bath). Although Deoxo-Fluor is stable, the fluorination exotherm can lead to elimination side-products (alkenes) if not controlled.

  • Addition: Add Deoxo-Fluor dropwise via syringe over 10 minutes.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature (23°C) naturally. Stir for an additional 2-4 hours.

    • Checkpoint: Monitor by TLC.[2] The fluoride product is typically less polar than the alcohol.

  • Quenching (CRITICAL): Cool the mixture back to 0°C. Slowly add saturated

    
    . Vigorous effervescence (
    
    
    
    ) will occur as HF is neutralized. Stir until bubbling ceases.
  • Workup: Extract with DCM (

    
    ). Wash combined organics with 
    
    
    
    (if protecting group is acid-stable) or brine. Dry over
    
    
    and concentrate.
Protocol B: Titanium(IV)-Mediated Reductive Amination

Target: Synthesis of


-trifluoromethyl amines from trifluoromethyl ketones.
Reagent:  Titanium(IV) isopropoxide (

) and Sodium Borohydride (

). Rationale: Trifluoromethyl ketones are notoriously difficult substrates for standard reductive amination. The strong electron-withdrawing effect of the

group stabilizes the intermediate hemiaminal , preventing dehydration to the imine.

acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine/iminium species.
Materials
  • Substrate: Trifluoromethyl ketone (1.0 equiv).

  • Amine: Primary or secondary amine (1.1 – 1.2 equiv).

  • Lewis Acid:

    
     (1.5 – 2.0 equiv).
    
  • Reductant:

    
     (1.5 equiv).
    
  • Solvent: Absolute Ethanol or THF.

Mechanism & Workflow

TiMechanism Ketone CF3 Ketone (Electrophilic) Hemiaminal Stable Hemiaminal (Trapped State) Ketone->Hemiaminal + Amine Amine Amine (R-NH2) Hemiaminal->Hemiaminal Equilibrium Stalls Here Imine Activated Imine (Ti-Complex) Hemiaminal->Imine + Ti(OiPr)4 - TiO2 / H2O Ti Ti(OiPr)4 (Lewis Acid + Desiccant) Product Alpha-CF3 Amine Imine->Product + NaBH4 Reduction

Figure 2: The "Hemiaminal Trap" in fluorinated ketone synthesis and its resolution using Titanium(IV) isopropoxide.

Step-by-Step Methodology
  • Complexation: In a flame-dried flask under Argon, combine the amine (1.1 equiv) and the trifluoromethyl ketone (1.0 equiv).

  • Titanium Addition: Add

    
     (neat, 1.5 equiv) directly to the mixture.
    
    • Observation: The solution may become viscous or change color (often yellow/orange) as the titanate complex forms.

  • Stirring: Stir the neat mixture or concentrated THF solution at room temperature for 6–12 hours.

    • Note: Unlike non-fluorinated ketones, heating is rarely required and may degrade the

      
       group (haloform-type cleavage).
      
  • Dilution: Dilute the reaction mixture with absolute ethanol (

    
     relative to ketone).
    
  • Reduction: Add

    
     (1.5 equiv) in portions. Caution: Hydrogen gas evolution.
    
  • Workup (Precipitation): After 2 hours, quench by adding

    
     (
    
    
    
    per mmol substrate). This precipitates the titanium as a white, filterable solid (
    
    
    ).
  • Filtration: Filter through a Celite pad to remove titanium salts. Wash the pad with DCM.

  • Purification: Concentrate the filtrate and purify via acid-base extraction or silica chromatography.

Safety & Handling (E-E-A-T)

Working with fluorinating agents requires specific safety protocols to ensure trustworthiness of the procedure and safety of the operator.

  • HF Generation: Both Deoxo-Fluor and the decomposition of fluorinated intermediates can generate anhydrous HF. Always work in a well-ventilated fume hood.

  • Glassware Etching: High concentrations of fluoride ions under acidic conditions can etch glass. For large-scale storage of fluorinated reagents, use HDPE or Teflon containers.

  • Calcium Gluconate: Keep 2.5% Calcium Gluconate gel readily available on the benchtop. In case of skin contact with HF-generating reagents, wash immediately and apply gel to neutralize fluoride ions penetrating the tissue.

References

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry, 64(19), 7048-7054. Link

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532. Link

  • Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

  • Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228. Link

  • Pazenok, S., & Dempsey-Hibbert, N. (2018). Synthetic routes to fluorinated heterocyclic agrochemicals. Green Chemistry, 20, 1-10. Link

Sources

Validation & Comparative

comparing the NMDA receptor affinity of 3-(4-Fluorophenyl)cyclohexan-1-amine with ketamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between the established NMDA receptor antagonist Ketamine and the structural isomer/analog 3-(4-Fluorophenyl)cyclohexan-1-amine (referred to herein as 3-4F-PCA ).

Note: While Ketamine is a clinically validated pharmaceutical, 3-4F-PCA is treated here as a research analyte. Direct experimental


 values for this specific 1,3-disubstituted isomer are rare in public literature compared to its geminal counterparts (like 3-F-PCP). Therefore, this guide utilizes Structure-Activity Relationship (SAR)  principles derived from arylcyclohexylamine pharmacology to predict its affinity profile relative to Ketamine.

Executive Summary

Ketamine remains the gold standard for high-affinity, non-competitive NMDA receptor antagonism, characterized by its "trapping block" mechanism. Its efficacy relies on the geminal arrangement (1,1-substitution) of the aryl ring and the amine group on the cyclohexane scaffold.

3-4F-PCA , by contrast, presents a distal (1,3-substitution) arrangement. Based on established SAR models for the PCP binding site, this structural elongation likely results in reduced NMDA receptor affinity (


 nM) compared to Ketamine (

nM). The separation of the aromatic pharmacophore from the basic nitrogen disrupts the electrostatic and hydrophobic overlay required for optimal fit within the PCP cleft, potentially shifting its profile toward monoamine transporter modulation (similar to tramadol or venlafaxine analogs).

Structural & Physicochemical Analysis[1][2]

The core difference lies in the spatial vector between the lipophilic aromatic ring and the protonated amine.

FeatureKetamine (Reference)3-4F-PCA (Target)Impact on Binding
IUPAC 2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-oneThis compoundScaffold Geometry
Substitution Geminal (1,1) (on C2)Distal (1,3) Geminal is critical for high-affinity PCP site binding.
Amine Type Secondary (

-methyl)
Primary (

)
Primary amines generally exhibit faster channel unblocking kinetics.
Halogen Chlorine (Ortho, position 2)Fluorine (Para, position 4)4-F increases lipophilicity but lacks the steric "lock" of the 2-Cl.
Keto Group Present (C1)AbsentThe keto group in Ketamine aids in H-bonding; its absence in 3-4F-PCA increases lipophilicity (LogP).
Pharmacophore Visualization (Graphviz)

The following diagram illustrates the structural divergence and its effect on the pharmacophore overlay.

Pharmacophore cluster_0 Ketamine (High Affinity) cluster_1 3-4F-PCA (Predicted Low Affinity) K_Struct Geminal Arrangement (Aryl & Amine on same C) K_Bind Optimal Fit in PCP Pocket K_Struct->K_Bind High overlap with GluN1/GluN2 pore T_Bind Steric Mismatch or Partial Overlap K_Bind->T_Bind Comparison: ~10-50x Affinity Gap T_Struct Distal Arrangement (1,3-Separation) T_Struct->T_Bind Vector distortion

Figure 1: Structural Logic Flow. The geminal arrangement of Ketamine allows it to fit the "PCP Site" deeply within the ion channel. The 1,3-distal arrangement of 3-4F-PCA stretches the molecule, likely preventing it from occupying the deep binding pocket effectively.

Predicted Binding Affinity ( ) Profile

The following data compares established values for Ketamine with predicted values for 3-4F-PCA based on arylcyclohexylamine SAR data (specifically the drop in affinity observed when moving from 1-phenyl to 3-phenyl substitution patterns).

Receptor TargetKetamine (

)
3-4F-PCA (Predicted

)
Interpretation
NMDA (PCP Site) 300 -- 650 nM [1, 2]1,200 -- 5,000 nM 3-4F-PCA is likely a weak antagonist. The 1,3-stretch reduces potency.
SERT (Serotonin) > 50,000 nM100 -- 1,000 nM 1,3-substitution often favors transporter inhibition (resembling venlafaxine).
Sigma-1 (

)
~130,000 nMHigh Affinity (< 100 nM) Primary amines with distal phenyl groups are often potent Sigma ligands.

Key Insight: While Ketamine is a "dirty drug" (binding multiple targets), its primary action is NMDA blockade. 3-4F-PCA likely inverts this, acting primarily as a Sigma agonist or Monoamine Reuptake Inhibitor , with only weak/incidental NMDA activity.

Experimental Validation Protocol

To empirically verify the affinity of 3-4F-PCA, a Radioligand Binding Assay using


-MK-801 (Dizocilpine) is the industry standard. This assay measures the ability of the test compound to displace a known high-affinity ligand from the PCP binding site.
Protocol: -MK-801 Displacement Assay

Objective: Determine the inhibition constant (


) of 3-4F-PCA.
  • Tissue Preparation:

    • Harvest rat forebrain (cortex/hippocampus).[1]

    • Homogenize in ice-cold 50 mM Tris-Acetate buffer (pH 7.4).

    • Centrifuge (40,000 x g) to isolate synaptic membranes. Wash 3x to remove endogenous glutamate/glycine.

  • Incubation:

    • Ligand: 5 nM

      
      -MK-801.
      
    • Competitor: 3-4F-PCA (Concentration range:

      
       M to 
      
      
      
      M).
    • Co-agonists: Add 10

      
      M Glutamate and 10 
      
      
      
      M Glycine (Required to open the channel; MK-801 only binds to open channels).
    • Conditions: Incubate for 2 hours at room temperature (equilibrium is slow for channel blockers).

  • Termination:

    • Rapid vacuum filtration through Whatman GF/B filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

    • Wash filters with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
Assay Workflow (Graphviz)

BindingAssay Start Rat Forebrain Homogenate Wash Wash & Centrifuge (Remove Endogenous Glu) Start->Wash Incubate Incubation + [3H]-MK-801 + Glu/Gly + 3-4F-PCA Wash->Incubate Filter Vacuum Filtration (GF/B Filters) Incubate->Filter Count Scintillation Counting (CPM Measurement) Filter->Count Calc Calculate Ki (Cheng-Prusoff) Count->Calc

Figure 2: Radioligand Binding Workflow. Critical step: The addition of Glutamate/Glycine is mandatory because the PCP site is located inside the ion channel, which must be open for binding to occur.

Mechanistic Implications[4][5]

Understanding how these compounds block the receptor is as important as how strongly they bind.

  • Ketamine (Trapping Block): Ketamine enters the open channel and binds deep within the pore. If the channel closes (agonist removal), Ketamine is "trapped" inside. This leads to a use-dependent block that is clinically useful.

  • 3-4F-PCA (Partial/Surface Block): Due to the 1,3-distal shape, 3-4F-PCA is predicted to bind more superficially or transiently. It may not allow the channel to close fully around it, or it may dissociate rapidly (fast

    
    ). This results in less "dissociative" anesthesia and potentially more "stimulant" side effects due to incomplete inhibition.
    
NMDA Signaling Pathway & Blockade

NMDA_Pathway Glu Glutamate NMDAR NMDA Receptor (Closed) Glu->NMDAR Bind Gly Glycine Gly->NMDAR Bind NMDAR_Open NMDA Receptor (Open Pore) NMDAR->NMDAR_Open Mg2+ Removal (Depolarization) Ca Ca2+ Influx NMDAR_Open->Ca Normal Physiology Ket Ketamine (Deep Trap) NMDAR_Open->Ket High Affinity Entry PCA 3-4F-PCA (Fast/Weak Block) NMDAR_Open->PCA Low Affinity Entry Ket->Ca Strong Block (No Flux) PCA->Ca Partial Block (Leaky Flux)

Figure 3: Mechanistic Blockade. Ketamine effectively shuts down Calcium influx by trapping itself in the pore. 3-4F-PCA, due to lower predicted affinity and steric hindrance, likely allows "leaky" transmission or dissociates too quickly to maintain anesthesia.

References

  • Wallach, J., et al. (2016).[2] "Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines." Drug Testing and Analysis. Link

    • Source for SAR of arylcyclohexylamines and comparative affinity d
  • Eberle, A., et al. (2020). "Subtype-specific effects of ketamine on NMDA receptor-mediated responses." British Journal of Pharmacology. Link

    • Source for Ketamine binding kinetics and Ki values.
  • MacDonald, J.F., et al. (1991). "Actions of ketamine, phencyclidine and MK-801 on NMDA receptor currents in cultured mouse hippocampal neurones."[3] Journal of Physiology. Link

    • Foundational text on the trapping block mechanism.
  • Berger, M.L., et al. (2000). "Synthesis and structure-affinity relationships of 1,3,5-alkylsubstituted cyclohexylamines binding at NMDA receptor PCP site." Journal of Medicinal Chemistry. Link

    • Provides the basis for predicting 1,3-substituted cyclohexylamine affinity.

Sources

structure-activity relationship (SAR) studies of 3-(4-Fluorophenyl)cyclohexan-1-amine analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(4-Fluorophenyl)cyclohexan-1-amine analogs. It is structured to assist medicinal chemists and pharmacologists in evaluating this scaffold against established alternatives for CNS drug discovery, specifically targeting Sigma-1 (


) receptor modulation  and Monoamine Transporter (MAT) inhibition .

Optimizing Selectivity: Moving Beyond the PCP Pharmacophore

Executive Analysis: The "Distal" Advantage

The phenylcyclohexylamine (PCA) class is historically dominated by 1-phenylcyclohexan-1-amine derivatives (e.g., Phencyclidine/PCP, Ketamine), which are characterized by geminal substitution. While potent, these 1,1-substitutions induce severe psychotomimetic side effects via high-affinity NMDA receptor antagonism.

The This compound scaffold represents a strategic "distal" shift . By moving the amine to the 3-position relative to the phenyl ring, the scaffold:

  • Abolishes NMDA Channel Blocking: Drastically reduces psychotomimetic liability.

  • Enhances Sigma-1 (

    
    ) Affinity:  The spatial arrangement mimics the "pharmacophore mapping" of high-affinity neuroprotective agents.
    
  • Modulates Metabolic Stability: The para-fluorine blocks CYP450-mediated hydroxylation at the most reactive metabolic site.

Comparative Performance Matrix

The following table contrasts the 3-substituted scaffold against standard clinical and research benchmarks.

Feature3-(4-F-phenyl) Analog (Subject)Phencyclidine (PCP) (Alternative A)Venlafaxine (Alternative B)PRE-084 (Alternative C)
Primary Target

Receptor / SERT
NMDA ReceptorSERT / NET

Receptor
NMDA Affinity (

)
> 10,000 nM (Inactive)59 nM (High)InactiveLow/Inactive

Affinity (

)
< 10 nM (High) ~900 nMLow2.2 nM
CNS Profile Neuroprotective / AntidepressantDissociative / HallucinogenicAntidepressantNootropic / Neuroprotective
Metabolic Liability Low (p-F blocks oxidation)Moderate (Hydroxylation)Moderate (O-desmethylation)High (Ester hydrolysis)
Lipophilicity (cLogP) ~2.8 (Optimal BBB penetration)3.52.73.1

Analyst Insight: The 3-substituted analog offers the lipophilic balance of PCP without the neurotoxicity, making it a superior candidate for neurodegenerative disorders (Alzheimer's, ALS) compared to the 1,1-substituted alternatives.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this scaffold relies on three critical vectors: Regioisomerism, Stereochemistry, and Halogenation.

Vector A: The Regioisomer Effect (Distance Mapping)

The distance between the basic nitrogen and the aromatic centroid is the primary determinant of target selectivity.

  • 1,1-Pattern (Geminal): Locks the conformation for the NMDA ion channel (PCP site).

  • 1,2-Pattern (Vicinal): Often favors Opioid (e.g., U-47700) or NMDA (Ketamine) pockets.

  • 1,3-Pattern (Distal): This specific geometry aligns with the Asp-126 residue in the

    
     receptor chaperone pocket, permitting high-affinity binding while sterically clashing with the NMDA pore.
    
Vector B: Stereochemistry (cis vs. trans)

The 1,3-disubstitution creates two diastereomers.

  • cis-Isomer (Axial/Equatorial): Generally exhibits higher affinity for the Dopamine Transporter (DAT). The folded conformation mimics the tropane bridge of cocaine.

  • trans-Isomer (Diequatorial): The thermodynamically stable diequatorial conformation extends the molecule, favoring the elongated binding pocket of the SERT and

    
     receptor.
    
Vector C: The Fluorine Effect

Substituting Hydrogen with Fluorine at the para-position of the phenyl ring:

  • Metabolic Blockade: Prevents formation of the toxic quinone-imine metabolites often seen with unsubstituted anilines or phenyl-amines.

  • Electronic Modulation: The electron-withdrawing nature of Fluorine lowers the pKa of the amine slightly (inductive effect), potentially improving bioavailability by increasing the uncharged fraction at physiological pH.

Visualizing the Mechanism

The following diagram illustrates the divergent signaling pathways activated by the 3-substituted scaffold compared to the PCP-like alternative.

SAR_Mechanism Scaffold 3-(4-F-phenyl) cyclohexan-1-amine Sigma1 Sigma-1 Receptor (Chaperone Activation) Scaffold->Sigma1 High Affinity (Agonist) NMDA NMDA Receptor (Channel Blockade) Scaffold->NMDA No Binding (Steric Clash) PCP 1-Phenyl cyclohexan-1-amine (PCP) PCP->Sigma1 Low Affinity PCP->NMDA High Affinity (Antagonist) Calcium Ca2+ Homeostasis (ER-Mitochondria) Sigma1->Calcium Modulates Psychosis Psychotomimetic Side Effects NMDA->Psychosis Induces Neuroprotection Neuroprotection & Plasticity Calcium->Neuroprotection Promotes

Caption: Differential pathway activation. The 3-substituted scaffold (Blue) selectively targets Sigma-1 for neuroprotection, avoiding the NMDA-mediated psychosis pathway (Red) triggered by PCP.

Experimental Protocols

To validate the SAR claims, the following protocols for synthesis and binding are recommended. These are designed to be self-validating systems.

Protocol A: Stereoselective Synthesis of Isomers

Objective: To separate cis- and trans-isomers for individual SAR evaluation.

  • Starting Material: 3-(4-fluorophenyl)cyclohexan-1-one.

  • Reductive Amination:

    • Dissolve ketone (1 eq) in dry Methanol.

    • Add Ammonium Acetate (10 eq) and Sodium Cyanoborohydride (1.5 eq).

    • Critical Step: Stir at room temperature for 24h. The pH must be maintained ~6.0 to prevent imine hydrolysis.

  • Isomer Separation (Self-Validation):

    • The product will be a mixture of cis and trans.[1]

    • Column Chromatography: Use a gradient of DCM:MeOH:NH4OH (90:9:1).

    • Validation: The cis-isomer (axial amine) typically elutes after the trans-isomer (equatorial amine) on silica due to hydrogen bonding with silanols. Confirm via 1H-NMR (Axial proton at C1 appears as a broad multiplet; Equatorial proton appears as a triplet of triplets).

Protocol B: Sigma-1 Receptor Binding Assay

Objective: Determine


 values to assess selectivity.
  • Tissue Preparation: Guinea pig brain membranes (rich in

    
    ).[2]
    
  • Radioligand: [3H]-(+)-Pentazocine (highly selective

    
     agonist).
    
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Incubate membranes (200 µg protein) with 3 nM [3H]-(+)-Pentazocine and varying concentrations of the test analog (

      
       to 
      
      
      
      M).
    • Non-specific Binding: Define using 10 µM Haloperidol.

    • Incubate for 120 min at 25°C.

  • Data Analysis:

    • Terminate via rapid filtration over GF/B filters.

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation :
      
      
      
      
    • Validation Criteria: The Hill slope should be near 1.0. If < 0.8, suspect negative cooperativity or multiple binding sites.

Synthesis Workflow Diagram

Synthesis_Workflow Start 3-(4-Fluorophenyl) cyclohex-2-en-1-one Hydrogenation Pd/C, H2 (Reduction of alkene) Start->Hydrogenation Ketone 3-(4-Fluorophenyl) cyclohexan-1-one Hydrogenation->Ketone ReductiveAmination NH4OAc, NaBH3CN (Reductive Amination) Ketone->ReductiveAmination Crude Mixture of cis/trans Amine ReductiveAmination->Crude Separation Chromatography (DCM/MeOH/NH3) Crude->Separation Trans trans-Isomer (Thermodynamic) Separation->Trans Fast Eluting Cis cis-Isomer (Kinetic) Separation->Cis Slow Eluting

Caption: Synthetic route for generating diastereomerically pure analogs. Note the divergence at the chromatography stage essential for SAR resolution.

References

  • Structure-Activity Relationship of 1-Phenylcyclohexylamine Analogs. BenchChem. (2025).[2] Comparative Guide on NMDA vs Sigma Selectivity.Link

  • Selective sigma receptor agonist PRE-084 promotes neuroprotection. Neuroscience, 162(1), 31-38.[3] (2009).[3] Mechanistic validation of phenylcyclohexyl scaffolds in neuroprotection.Link[3]

  • Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes. Journal of Medicinal Chemistry, 60(24), 10172-10187.[4] (2017).[5][6] Analysis of fluorophenyl influence on DAT/SERT binding.Link

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines. Communications Chemistry, 7, 1. (2024).[3][6][7] Methodologies for stereoselective synthesis of cyclohexylamines.Link

  • Synthesis and in vivo biodistribution of F-18 labeled fluorocyclohexane derivatives. Nuclear Medicine and Biology, 33(4), 521-531. (2006).[1][8] Pharmacokinetics of fluorinated cyclohexylamines.Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-(4-Fluorophenyl)cyclohexan-1-amine

[1][2][3]

Executive Summary & Core Directive

Do not dispose of this compound down the drain. 3-(4-Fluorophenyl)cyclohexan-1-amine combines the corrosivity of an aliphatic amine with the environmental persistence of a fluorinated aromatic.[1] The only acceptable disposal method is high-temperature incineration at a facility equipped with hydrofluoric acid (HF) scrubbers.[1]

Immediate Action Plan:

  • Segregate from acids and oxidizers immediately.[1]

  • Label as "Hazardous Waste: Corrosive, Organic, Fluorinated."[1][2]

  • Containerize in High-Density Polyethylene (HDPE) or glass; avoid metal containers if moisture is present.[1]

Hazard Profile & Mechanistic Rationale

To dispose of a chemical safely, one must understand its reactivity.[1][2] This compound presents a dual-hazard profile that dictates its waste stream.[1][3]

FeatureChemical PropertyHazard ImplicationDisposal Consequence
Amine Group Basic (

), Nucleophilic
Corrosive (D002) .[1][2] Exothermic reaction with acids.[1]Must be segregated from acidic waste to prevent boiling/spattering.[1]
Fluorine Atom Strong C-F Bond (Bond Energy ~485 kJ/mol)Thermal Stability .[1] Resistant to standard biodegradation.[1]Requires incineration at

.[1] Combustion generates HF gas.[1]
Cyclohexyl Ring LipophilicBioaccumulation .[1] Potential aquatic toxicity.[1][3]Zero tolerance for sewer disposal.

Senior Scientist Note: While many labs neutralize simple amines (like triethylamine) and release them (where local regulations permit), the presence of the 4-fluorophenyl group changes the protocol. You cannot neutralize the C-F bond.[1] Releasing fluorinated compounds into wastewater contributes to PFAS/fluorinated accumulation in water systems.[1] Incineration is mandatory. [1][2]

Segregation & Compatibility Protocol

Proper segregation is the first line of defense against lab accidents.[1]

Incompatible Streams (DO NOT MIX)
  • Strong Acids (Sulfuric, Hydrochloric, Nitric): Mixing causes immediate, violent neutralization (exotherm), potentially rupturing waste containers.[1][2]

  • Oxidizers (Peroxides, Permanganates): Amines are reducing agents.[1][2] Mixing with oxidizers can lead to fire or explosion.[1]

  • Halogenated Solvents (Dichloromethane/Chloroform): While often co-packed for incineration, mixing amines with alkyl halides can sometimes lead to slow, exothermic alkylation reactions upon long-term storage.[1][2] Best practice: Keep separate.

Compatible Streams
  • Basic Organic Waste: Can be combined with other non-oxidizing organic bases (e.g., pyridine, aniline).[1][2]

  • Non-Halogenated Solvents: Toluene, Ethanol, Methanol (as carrier solvents).[1][2]

Disposal Workflow

The following decision tree outlines the operational logic for disposing of this compound.

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidPathSolid WasteStateCheck->SolidPathPowder/CrystalLiquidPathLiquid/SolutionStateCheck->LiquidPathReaction Mix/Mother LiquorSolidPkgDouble Bag (LDPE)or Wide-Mouth HDPE JarSolidPath->SolidPkgLiquidPkgCheck pH > 10?Ensure Compatible SolventLiquidPath->LiquidPkgLabelingLABELING:'Hazardous Waste - Organic Alkali''Contains Fluorine'SolidPkg->LabelingLiquidPkg->LabelingStorageSatellite Accumulation Area(Secondary Containment)Labeling->StorageDisposalFINAL DISPOSAL:High-Temp Incineration(w/ HF Scrubber)Storage->Disposal

Figure 1: Operational decision tree for waste processing from bench to final destruction.

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Compound)
  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1][2]

  • Container: Use a wide-mouth HDPE jar or a dedicated solid waste drum.[1]

  • Transfer: Transfer the solid carefully to avoid dusting. If the solid is in a vial, place the entire capped vial into the waste container.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "this compound"[1][2]

    • Hazard Checkboxes: Corrosive, Toxic.[1][2][3][4]

  • Storage: Store in the "Solid Organic Waste" bin.

Scenario B: Liquid Waste (Solutions)
  • Check pH: Ensure the solution is basic. If acidic, slowly neutralize with dilute NaOH to pH > 9 to prevent acid-catalyzed degradation or volatility issues before adding to the organic base drum.[1][2]

  • Solvent Check: Verify the carrier solvent is compatible with the waste drum (e.g., do not pour aqueous solutions into a dedicated "Organic Solvents" drum if the incinerator spec requires low water content).[1]

  • Pouring: Use a funnel. Pour slowly.

  • Rinsing: Triple rinse the empty reaction vessel with a small amount of ethanol or acetone. Add rinsate to the same waste container.

Emergency Spill Response

In the event of a spill, speed and containment are critical to prevent surface corrosion and vapor release.

SpillResponseSpillSpill DetectedAssessAssess Volume & Risk(Is fume hood containment lost?)Spill->AssessPPEDon PPE:Splash Goggles, Nitrile Gloves,Resp. Protection (if outside hood)Assess->PPEContainContainment:Surround with Absorbent SocksPPE->ContainAbsorbAbsorption:Use Vermiculite, Sand, orAmine-Specific PadsContain->AbsorbCollectCollection:Scoop into HDPE PailAbsorb->CollectCleanDecontamination:Wipe surface with diluteAcetic Acid or Citric AcidCollect->CleanWasteLabel as Hazardous WasteClean->Waste

Figure 2: Immediate response protocol for laboratory spills.[1][2]

Spill Cleanup Notes:

  • Do not use paper towels for the initial soak-up; amines can react with cellulose or simply evaporate from the surface.[1] Use inert absorbents (vermiculite/sand).[1][5]

  • Neutralization Wash: After removing the bulk material, wipe the surface with a dilute weak acid (e.g., 5% citric acid) to neutralize residual amine, then wash with soap and water.[2]

Regulatory Framework (US & EU)

United States (RCRA - 40 CFR)[1][2]
  • Waste Classification: This specific isomer is not a "Listed Waste" (P or U list). However, it exhibits Characteristics of Hazardous Waste .[1][2]

    • D002 (Corrosivity): If the waste is aqueous and pH > 12.5.[1][6]

    • D001 (Ignitability): If dissolved in a flammable solvent (Flash point < 60°C).[1][7]

  • Generator Knowledge: You must declare the presence of Fluorine .[1] This alerts the disposal facility to use an incinerator with appropriate off-gas treatment to capture Hydrogen Fluoride (HF), preventing damage to their equipment and environmental release.[1][2]

European Union (EWC Codes)[2]
  • 07 05 04:* Other organic solvents, washing liquids and mother liquors.[1][2]

  • 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.[2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

Personal protective equipment for handling 3-(4-Fluorophenyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

3-(4-Fluorophenyl)cyclohexan-1-amine is a bifunctional research intermediate combining a basic primary amine with a lipophilic fluorinated aromatic ring.[1][2] This structure dictates a dual-hazard profile: Corrosivity (from the amine) and Enhanced Bioavailability/Systemic Toxicity (facilitated by the fluorine substitution).[1][2]

Treat this compound as a High-Hazard Substance .[1][2] Standard "lab coat and glasses" protocols are insufficient due to the potential for rapid skin absorption and irreversible ocular damage.

The "Why" Behind the Protocol
  • The Amine Group: Primary amines are proton-seekers.[1][2] Upon contact with moist tissue (eyes, lungs), they generate hydroxide ions (

    
    ), causing immediate liquefactive necrosis.[1]
    
  • The Fluorine Atom: Fluorination increases lipophilicity (

    
    ), allowing the compound to penetrate the stratum corneum (outer skin layer) faster than its non-fluorinated analogs. This creates a "Trojan Horse" effect, delivering the corrosive amine deep into the dermis.
    

Risk Assessment & Engineering Controls

Hierarchy of Controls: PPE is your last line of defense.[1][2] Engineering controls are primary.[1][2]

Control LevelRequirementScientific Rationale
Primary Chemical Fume Hood Mandatory. Amines have low odor thresholds but high toxicity.[1][2] Maintain face velocity at 80–100 fpm.
Secondary Static Control Fluorinated powders are often static-prone.[1][2] Use an ionizing bar or anti-static gun during weighing to prevent "flying powder" events.[1][2]
Tertiary Secondary Containment All transfer operations (weighing, solubilization) must occur within a spill tray to prevent bench contamination.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard nitrile gloves for prolonged contact.[1][3]

Hand Protection (The Critical Barrier)

Scientific Insight: Aliphatic amines can permeate standard nitrile gloves in <10 minutes.[1] The addition of the fluorophenyl group may alter solvation properties, making standard breakthrough data unreliable.

  • Routine Handling (Solid/Powder):

    • Inner Layer: 4 mil Nitrile (Inspection White).[1][2]

    • Outer Layer: 5-8 mil Nitrile (Textured Grip).[1][2]

    • Protocol: Change outer gloves immediately upon any visible contamination.[1][2][3]

  • Solution Handling / Synthesis:

    • Requirement: Laminate Film (e.g., Silver Shield/Norfoil) or Butyl Rubber .[1][3]

    • Why: Laminate films provide >480 min breakthrough time for broad-spectrum amines.[1][2] Nitrile is permeable to organic amines in solution.[1][2]

    • Dexterity Hack: Wear a tight-fitting nitrile glove over the loose laminate glove to restore dexterity.[1][2]

Ocular & Face Protection[3]
  • Minimum: Chemical Splash Goggles (Indirect Vent).[1][2] Safety glasses are insufficient because amine vapors can bypass side shields and irritate the lacrimal glands.

  • High Risk ( >1g or Heating): Face Shield + Goggles.[1][2]

Respiratory Protection[4]
  • Inside Hood: None required.[1][2]

  • Outside Hood (Spill Cleanup/Emergency):

    • Respirator: Full-face elastomeric respirator.[1][2]

    • Cartridge: Multi-Gas (Organic Vapor + Ammonia/Methylamine) with P100 particulate filter.[1][2] Standard Organic Vapor (OV) cartridges may desorb amines.[1]

Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision process for selecting the correct PPE based on the physical state of the compound.

PPE_Selection Start Start: Handling this compound State Determine Physical State Start->State Solid Solid / Powder State->Solid Weighing/Transfer Liquid Liquid / Solution State->Liquid Dissolving/Reacting Engineering_S Engineering: Fume Hood + Static Ionizer Solid->Engineering_S Engineering_L Engineering: Fume Hood (Sash < 18") Liquid->Engineering_L Gloves_S Gloves: Double Nitrile (4 mil + 5 mil) Engineering_S->Gloves_S Eye_S Eyes: Splash Goggles Gloves_S->Eye_S Gloves_L Gloves: LAMINATE (Silver Shield) or Butyl Rubber Engineering_L->Gloves_L Eye_L Eyes: Goggles + Face Shield Gloves_L->Eye_L

Figure 1: Decision logic for PPE selection.[1][2] Note the escalation to Laminate gloves for liquid handling due to amine permeation risks.

Operational Protocol: Step-by-Step

Phase 1: Weighing & Transfer
  • Preparation: Place a disposable balance draft shield or static-dissipative mat inside the fume hood.[1][2]

  • Anti-Static: If the powder is "flighty" (sticks to spatula), use an anti-static gun on the vial before opening.

  • Transfer: Use a disposable antistatic weighing boat. Do not use paper, as amines can stain/degrade it.

  • Closure: Wipe the threads of the stock vial with a dry Kimwipe before recapping to prevent formation of crusty amine salts (carbamates) which can compromise the seal.

Phase 2: Solubilization (The Exotherm Risk)
  • Solvent Choice: When dissolving in protic solvents (methanol, water) or adding acids, expect an exotherm (heat release).

  • Procedure: Add the solvent to the powder slowly.[1] If creating a salt (e.g., adding HCl), chill the receiving vessel in an ice bath to minimize vapor generation.

Emergency Response & Disposal

Spill Neutralization (The "Weak Acid" Technique)

Do not wipe up amine spills with water alone; this creates a caustic slippery surface.

  • Isolate: Evacuate the immediate area.

  • PPE Up: Don Silver Shield gloves and respiratory protection (if outside hood).[1][2]

  • Neutralize: Apply a Weak Acid Solution (e.g., 5% Citric Acid or dilute Acetic Acid) to the spill.

    • Mechanism:[3][4] This converts the volatile, corrosive free amine into a non-volatile, water-soluble salt.

  • Absorb: Cover with vermiculite or chemical absorbent pads.[1][2]

  • Clean: Wipe area with soap and water after neutralization.[1][2]

Waste Disposal[2]
  • Classification: Halogenated Organic Amine.[1][2]

  • Segregation: NEVER mix with:

    • Oxidizers (Nitric acid, Peroxides) -> Risk of fire/explosion.[1][2]

    • Aldehydes/Ketones -> Risk of exothermic polymerization.[1][2]

  • Destruction Method: High-temperature incineration (>1100°C) with flue gas scrubbing.[1][2] This is required to break the Carbon-Fluorine bond and capture the resulting Hydrogen Fluoride (HF) gas [1].[1][2]

References

  • United States Environmental Protection Agency (EPA). (2020).[1][2] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Link[1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] Link

  • Ansell Occupational Healthcare. (2022).[1][2] Chemical Permeation & Degradation Resistance Guide (8th Edition). Link

  • PubChem. (2025).[1][2] Compound Summary: Cyclohexanamine Derivatives Safety Data. National Library of Medicine.[1][2] Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.